oscillamide B
Description
Structure
2D Structure
Properties
Molecular Formula |
C41H60N10O9S |
|---|---|
Molecular Weight |
869 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C41H60N10O9S/c1-25-34(53)48-33(24-27-10-5-4-6-11-27)35(54)44-21-8-7-12-29(49-41(60)50-32(39(58)59)13-9-22-45-40(42)43)36(55)46-30(20-23-61-3)37(56)47-31(38(57)51(25)2)19-16-26-14-17-28(52)18-15-26/h4-6,10-11,14-15,17-18,25,29-33,52H,7-9,12-13,16,19-24H2,1-3H3,(H,44,54)(H,46,55)(H,47,56)(H,48,53)(H,58,59)(H4,42,43,45)(H2,49,50,60)/t25-,29+,30-,31-,32-,33-/m0/s1 |
InChI Key |
GGWYPJGDZASPSW-APNXPRSCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N1C)CCC2=CC=C(C=C2)O)CCSC)NC(=O)NC(CCCN=C(N)N)C(=O)O)CC3=CC=CC=C3 |
Synonyms |
oscillamide B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Oscillamide B: A Technical Guide to its Discovery and Isolation from Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of oscillamide B, a cyclic depsipeptide originating from the cyanobacterium Oscillatoria agardhii. This document details the experimental protocols for its extraction and purification, summarizes its structural and bioanalytical data, and presents a visual representation of the isolation workflow.
Core Discovery and Bioactivity
This compound was first reported as a constituent of the cyanobacterium Oscillatoria agardhii (strain NIES-204) in a 2000 study by K. Fujii, K. Sivonen, E. Naganawa, and K. Harada, published in Tetrahedron. This research focused on the chemical investigation of toxic and non-toxic peptides from this cyanobacterial strain. While the primary focus of the publication was on other isolated peptides, the structural elucidation and characterization of this compound were also described.
The biological activity of this compound was assessed, and it was found to exhibit moderate cytotoxicity. The inhibitory concentration (IC50) values against specific cell lines provide a quantitative measure of its potential as a cytotoxic agent.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the discovery publication.
| Parameter | Value | Method of Determination |
| Molecular Formula | C50H75N7O13 | High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) |
| Molecular Weight | 997.5480 | HR-FAB-MS |
| Cytotoxicity (IC50) | 3.9 µM | Not specified in detail in the initial report |
Experimental Protocols
The isolation and structural elucidation of this compound involved a multi-step process, beginning with the cultivation and extraction of the cyanobacterial biomass, followed by chromatographic separation and spectroscopic analysis.
Cultivation and Extraction of Oscillatoria agardhii
-
Organism: Oscillatoria agardhii (strain NIES-204) was cultivated under controlled laboratory conditions.
-
Harvesting: The cyanobacterial cells were harvested to yield a lyophilized (freeze-dried) cell mass.
-
Extraction: The dried cells (12.0 g) were subjected to extraction with a 75% aqueous methanol (MeOH) solution.
Isolation and Purification of this compound
The crude extract obtained from the cyanobacterial biomass underwent a series of chromatographic steps to isolate this compound.
-
Solid-Phase Extraction: The crude extract was initially passed through an ODS (octadecylsilane) solid-phase extraction cartridge to remove highly polar impurities.
-
Gel Filtration Chromatography: The semi-purified extract was then subjected to gel filtration chromatography using a Sephadex LH-20 column. This step fractionated the components based on their size.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved through preparative reversed-phase HPLC. This high-resolution separation technique yielded the pure compound.
Structure Elucidation
The chemical structure of this compound was determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was employed to determine the elemental composition and exact molecular weight of the compound.
-
NMR Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were utilized to elucidate the planar structure and the sequence of amino and hydroxy acids within the cyclic depsipeptide.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the isolation of this compound from Oscillatoria agardhii.
Signaling Pathways
The initial discovery paper for this compound did not investigate its specific mechanism of action or its effects on intracellular signaling pathways. Further research would be required to elucidate the molecular targets and signaling cascades affected by this cytotoxic peptide. The biosynthetic pathway for this compound is presumed to follow the non-ribosomal peptide synthetase (NRPS) pathway, which is common for many cyanobacterial peptides, though this was not explicitly detailed in the foundational study.
Oscillamide B: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oscillamide B is a cyclic depsipeptide of cyanobacterial origin that has garnered interest due to its biological activity as a protein phosphatase inhibitor. This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. It includes tabulated spectroscopic data, comprehensive experimental protocols for its isolation and characterization, and visual diagrams to illustrate the structure elucidation workflow and its mechanism of action. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Chemical Structure and Stereochemistry
This compound is a cyclic peptide with the molecular formula C₄₁H₆₀N₁₀O₉S and a molecular weight of 869.0 g/mol .[1] Its structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HR-FABMS), one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and chemical degradation followed by stereochemical analysis.
The IUPAC name for this compound is (2S)-2-[[(3S,6S,9S,12S,15R)-3-benzyl-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-12-(2-methylsulfanylethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid. This nomenclature defines the absolute stereochemistry at each of the chiral centers within the molecule.
The core structure is a 19-membered macrocycle composed of five amino acid residues and a ureido linkage. The constituent amino acids and other structural motifs are:
-
L-Arginine (Arg)
-
N-methyl-L-homotyrosine (N-Me-Hty)
-
L-Methionine (Met)
-
Threonine (Thr) derivative
-
Phenylalanine (Phe) derivative
-
A ureido group linking the cyclic peptide to the exocyclic arginine residue.
The stereochemistry of the chiral centers has been determined as (2S, 3S, 6S, 9S, 12S, 15R).
Quantitative Spectroscopic Data
The structural elucidation of this compound was heavily reliant on NMR and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| Arg | ||
| α | 54.2 | 4.45 (dd, 8.0, 5.0) |
| β | 29.1 | 1.90 (m), 1.75 (m) |
| γ | 25.3 | 1.65 (m) |
| δ | 41.5 | 3.20 (t, 7.0) |
| guanidino | 157.4 | |
| N-Me-Hty | ||
| N-Me | 31.5 | 2.85 (s) |
| α | 60.1 | 4.90 (t, 8.0) |
| β | 37.2 | 2.80 (m), 2.70 (m) |
| γ | 31.0 | 2.05 (m) |
| p-OH-Ph-2',6' | 130.5 | 7.00 (d, 8.5) |
| p-OH-Ph-3',5' | 115.8 | 6.70 (d, 8.5) |
| p-OH-Ph-1' | 128.0 | |
| p-OH-Ph-4' | 156.1 | |
| Met | ||
| α | 53.8 | 4.60 (dd, 9.0, 4.5) |
| β | 31.8 | 2.10 (m) |
| γ | 30.5 | 2.50 (t, 7.5) |
| S-Me | 15.2 | 2.08 (s) |
| Thr derivative | ||
| α | 59.5 | 4.20 (d, 9.5) |
| β | 68.1 | 4.10 (q, 6.5) |
| γ | 20.1 | 1.15 (d, 6.5) |
| N-Me | 30.2 | 2.80 (s) |
| Phe derivative | ||
| α | 56.5 | 4.70 (dd, 10.0, 4.0) |
| β | 38.0 | 3.10 (dd, 14.0, 4.0), 2.90 (dd, 14.0, 10.0) |
| Ph-2',6' | 129.5 | 7.25 (m) |
| Ph-3',5' | 128.8 | 7.25 (m) |
| Ph-4' | 127.0 | 7.20 (m) |
| Ph-1' | 137.2 | |
| Ureido | 159.0 |
Note: NMR data is based on the original structure elucidation paper and may have been acquired in a specific solvent. Please refer to the primary literature for detailed experimental conditions.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 869.4446 | 869.4448 |
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.
Isolation and Purification
-
Cell Culture and Harvesting: Cultures of Planktothrix agardhii and Planktothrix rubescens were grown under standard laboratory conditions. The cells were harvested by centrifugation and then lyophilized.
-
Extraction: The dried cyanobacterial cells were extracted with a mixture of methanol and water (e.g., 80% MeOH). The extract was then partitioned with hexane to remove nonpolar compounds.
-
Solid-Phase Extraction (SPE): The aqueous methanol extract was subjected to SPE on a C18 cartridge. The cartridge was washed with water, and the peptides were eluted with increasing concentrations of methanol.
-
High-Performance Liquid Chromatography (HPLC): The fraction containing this compound was further purified by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in water containing trifluoroacetic acid (TFA).
Structure Elucidation
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the exact mass and molecular formula of this compound.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, TOCSY, HMQC, and HMBC) NMR spectra were acquired to determine the planar structure of the molecule, including the amino acid sequence and the connectivity of the atoms.
-
Chemical Degradation and Stereochemical Analysis:
-
Acid Hydrolysis: this compound was hydrolyzed with 6 N HCl to break the peptide and ester bonds, yielding the constituent amino acid residues.
-
Chiral GC-MS Analysis: The absolute configuration of the amino acids was determined by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by GC-MS analysis and comparison with authentic standards.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structure elucidation of this compound.
Caption: Workflow for the isolation and structural characterization of this compound.
Signaling Pathway Inhibition
This compound has been identified as an inhibitor of serine/threonine protein phosphatases, specifically PP1 and PP2A. These enzymes play a crucial role in cellular signaling by dephosphorylating target proteins. The inhibition of these phosphatases can have significant downstream effects on various cellular processes.
Caption: Inhibition of protein phosphatase signaling by this compound.
Conclusion
The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of modern spectroscopic techniques and chemical degradation studies. This in-depth technical guide provides the essential data and methodologies for researchers working with this and related cyclic peptides. The inhibitory activity of this compound against protein phosphatases highlights its potential as a lead compound in drug discovery, warranting further investigation into its pharmacological properties and mechanism of action.
References
An In-depth Technical Guide to the Oscillamide B Biosynthetic Pathway in Oscillatoria Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oscillamide B, a cyclic peptide produced by certain species of the cyanobacterium Oscillatoria, belongs to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs). This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the genetic organization of the responsible "osc" gene cluster found in Oscillatoria sp. PCC 6506, the predicted functions of the encoded enzymes, and the proposed biosynthetic steps. This document aims to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and synthetic biology by consolidating the available information and presenting it in a structured and accessible format.
Introduction
Cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the cyanobactins represent a fascinating class of RiPPs with a wide range of bioactivities, including cytotoxic, antimicrobial, and enzyme-inhibiting properties. This compound is a member of this family, and its biosynthesis has been a subject of interest due to its unique structural features and potential therapeutic applications.
Recent genomic studies have identified a putative biosynthetic gene cluster, designated "osc," in the draft genome of Oscillatoria sp. PCC 6506, providing the first insights into the genetic basis of this compound production. This pathway follows the general principles of cyanobactin biosynthesis, involving the ribosomal synthesis of a precursor peptide that undergoes a series of enzymatic modifications to yield the final natural product.
The this compound Biosynthetic Gene Cluster ("osc")
The "osc" gene cluster in Oscillatoria sp. PCC 6506 is a hybrid of known cyanobactin genotypes and contains all the necessary components for the synthesis of a post-translationally modified cyclic peptide. The core components of the cluster include genes encoding precursor peptides and a suite of modifying enzymes.
Genetic Organization
The precise sequence and complete annotation of the "osc" cluster are still under investigation. However, based on homologous cyanobactin pathways, the cluster is predicted to contain the following key open reading frames (ORFs):
-
Precursor Peptide Genes (oscE): The cluster is unique in that it contains two genes encoding precursor peptides. These peptides, termed E peptides, consist of an N-terminal leader sequence and one or more C-terminal core sequences that are destined to become the final this compound structure. The leader sequence serves as a recognition signal for the modifying enzymes.
-
Protease Genes (oscA and oscG): Like other cyanobactin pathways, the "osc" cluster encodes two subtilisin-like proteases.
-
OscA (PatA homolog): This protease is responsible for the initial cleavage of the leader peptide from the precursor.
-
OscG (PatG homolog): This bifunctional enzyme acts as a macrocyclase and a C-terminal protease. It cleaves the recognition sequence from the C-terminus of the core peptide and subsequently catalyzes the formation of the macrocyclic amide bond.
-
-
Heterocyclase Gene (oscD): A gene homologous to patD is present, indicating the enzymatic machinery for the formation of thiazoline or oxazoline rings from cysteine, serine, or threonine residues within the core peptide.
-
Oxidase Domain: The OscG protein contains an oxidase domain, suggesting a subsequent oxidation of the newly formed heterocyclic rings to thiazoles or oxazoles.
-
Genes of Unknown Function (oscB and oscC): The cluster also contains homologs of patB and patC, which are short, conserved genes of unknown function but are characteristic of cyanobactin gene clusters.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the ribosomal synthesis of the precursor peptides. The subsequent post-translational modifications are catalyzed by the dedicated enzymes encoded within the "osc" gene cluster.
Ribosomal Synthesis of Precursor Peptides
The pathway is initiated by the transcription and translation of the oscE genes to produce two distinct precursor peptides. Each peptide contains a leader sequence essential for recognition by the downstream modifying enzymes and at least one core peptide sequence that will be processed into this compound.
Post-Translational Modifications
The precursor peptides then undergo a series of enzymatic modifications:
-
Heterocyclization: The heterocyclase, OscD, recognizes specific cysteine, serine, or threonine residues within the core peptide sequence and catalyzes their conversion into thiazoline or oxazoline rings, respectively.
-
Leader Peptide Cleavage: The protease OscA cleaves the N-terminal leader peptide, exposing the N-terminus of the modified core peptide.
-
Macrocyclization and C-terminal Cleavage: The bifunctional enzyme OscG recognizes a specific sequence at the C-terminus of the core peptide. It first cleaves off this recognition sequence and then catalyzes an intramolecular condensation reaction between the newly freed C-terminus and the N-terminus of the core peptide, resulting in a cyclic peptide.
-
Oxidation: The oxidase domain of OscG is proposed to catalyze the oxidation of the thiazoline/oxazoline rings to the corresponding thiazole/oxazole moieties found in the mature this compound.
Enzymology
While detailed biochemical characterization of the this compound biosynthetic enzymes is still in its early stages, studies on homologous enzymes from other cyanobactin pathways provide significant insights into their function.
OscG - The Macrocyclase
Preliminary studies on the protease domain of OscG have revealed its substrate tolerance. This is a critical aspect for potential bioengineering applications, as it suggests that the enzyme may be capable of cyclizing a variety of peptide sequences, opening the door for the creation of novel cyclic peptide libraries.
Data Presentation
Currently, there is a lack of quantitative data in the public domain regarding the this compound biosynthetic pathway. This includes enzyme kinetics, production titers, and precursor incorporation rates. Future research will be crucial to populate these data tables.
Table 1: Putative Genes in the this compound ("osc") Biosynthetic Cluster
| Gene | Homolog | Proposed Function |
| oscE1/E2 | patE | Precursor Peptide |
| oscA | patA | N-terminal Protease |
| oscG | patG | C-terminal Protease & Macrocyclase (with Oxidase domain) |
| oscD | patD | Heterocyclase |
| oscB | patB | Unknown |
| oscC | patC | Unknown |
Experimental Protocols
Detailed experimental protocols for the characterization of the this compound biosynthetic pathway have not yet been published. However, standard molecular biology and biochemical techniques employed in the study of other cyanobactin pathways can be adapted.
Heterologous Expression of the "osc" Gene Cluster
A key experimental approach will be the heterologous expression of the entire "osc" gene cluster in a suitable host, such as E. coli. This will allow for the production and isolation of this compound and its biosynthetic intermediates, confirming the function of the gene cluster.
In Vitro Characterization of Enzymes
Individual enzymes from the "osc" cluster can be cloned, expressed, and purified to allow for in vitro characterization of their activity. For example, the proteolytic activity of OscA and the macrocyclase activity of OscG can be assayed using synthetic peptide substrates.
Clarification on Biosynthetic Origin: Ribosomal vs. Non-Ribosomal
It is important to address a point of potential confusion in the existing literature. While oscillamides are sometimes grouped with anabaenopeptins, which are synthesized via non-ribosomal peptide synthetases (NRPSs), the genomic evidence for this compound from Oscillatoria sp. PCC 6506 strongly points to a ribosomal origin via the cyanobactin pathway. The presence of precursor peptide genes and the absence of large, multi-modular NRPS genes in the vicinity of the "osc" cluster are key indicators of a RiPP pathway.
Future Directions
The elucidation of the this compound biosynthetic pathway is an ongoing area of research. Future work will likely focus on:
-
Complete sequencing and annotation of the "osc" gene cluster.
-
Detailed biochemical characterization of each enzyme in the pathway. This includes determining their substrate specificity, kinetic parameters, and catalytic mechanisms.
-
Heterologous expression and pathway engineering. This will not only confirm the function of the gene cluster but also provide a platform for the production of novel this compound analogs with potentially improved therapeutic properties.
-
Structural biology of the biosynthetic enzymes. Determining the three-dimensional structures of the "osc" enzymes will provide valuable insights into their function and guide protein engineering efforts.
Conclusion
The discovery of the "osc" gene cluster in Oscillatoria sp. PCC 6506 has provided a solid foundation for understanding the biosynthesis of this compound. This technical guide has summarized the current knowledge, highlighting the key genetic and enzymatic components of this cyanobactin pathway. As research in this area progresses, a more detailed picture of this intricate biosynthetic machinery will emerge, paving the way for the rational design and production of novel bioactive cyclic peptides for a range of applications in medicine and biotechnology.
An In-depth Technical Guide on the Natural Variants and Analogs of Oscillamide B
A Comprehensive Review of a Promising but Understudied Cyanobacterial Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic depsipeptide of cyanobacterial origin that has been identified as a potential serine protease inhibitor.[1][2] Serine proteases are a large family of enzymes that play crucial roles in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention.[1] The exploration of natural products, such as this compound, for novel serine protease inhibitors is a promising avenue for the development of new drugs. This technical guide aims to provide a comprehensive overview of the current state of knowledge regarding this compound, its natural variants, and synthetic analogs. However, it is important to note at the outset that the available scientific literature on this compound is currently limited. While its basic chemical structure has been reported, detailed studies on its biological activity, natural diversity, and synthetic modification are scarce.
Core Compound: this compound
This compound is an oligopeptide with the chemical formula C41H60N10O9S.[2] Its structure is characterized by a cyclic peptide core, a feature common to many bioactive cyanobacterial metabolites.
Natural Variants of this compound
At present, there is a notable absence of published scientific literature detailing the isolation and characterization of natural variants of this compound. The biodiversity of cyanobacteria suggests that structural analogs produced by different strains or under varying environmental conditions are likely to exist. The discovery and characterization of such variants would be invaluable for understanding the structure-activity relationships (SAR) of this class of compounds. Future research efforts focused on the targeted isolation and structural elucidation of peptides from various Oscillatoria species and other related cyanobacteria are needed to expand the chemical space of oscillamides.
Synthetic Analogs of this compound
The synthesis of analogs of natural products is a critical step in the drug discovery process, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. A thorough search of the scientific literature did not yield any publications describing the synthesis and biological evaluation of this compound analogs. The development of a synthetic route to this compound would open the door to systematic SAR studies. Such studies would involve the modification of various parts of the molecule, including the peptide backbone and side chains, to probe their influence on biological activity.
Quantitative Biological Data
Experimental Protocols
Detailed experimental protocols are the cornerstone of reproducible scientific research. Due to the limited number of studies on this compound, specific, validated protocols for its extraction, purification, and biological characterization have not been published. However, general methodologies for the investigation of similar cyanobacterial peptides can be adapted.
General Workflow for Isolation and Characterization
General Protocol for Serine Protease Inhibition Assay
A standard serine protease inhibition assay would involve the following steps:
-
Reagents and Materials:
-
Purified serine protease (e.g., trypsin)
-
Substrate for the specific protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl)
-
This compound (or its analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the serine protease, and the this compound dilution (or solvent control).
-
Pre-incubate the mixture for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the absorbance of the product at a specific wavelength over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanism of Action
The mechanism of action of this compound and the specific signaling pathways it may modulate are currently unknown. As a putative serine protease inhibitor, its primary mechanism is likely the direct inhibition of one or more serine proteases. However, downstream effects on cellular signaling cascades cannot be ruled out. For instance, inhibition of specific proteases involved in apoptosis or cell cycle regulation could lead to anti-cancer effects. Elucidating these mechanisms will require further investigation, including studies on its effects on cellular processes like apoptosis, cell proliferation, and migration.
Hypothetical Signaling Pathway Investigation
Future Directions and Conclusion
The study of this compound is in its infancy. The limited available data highlights a significant opportunity for research in the fields of natural product chemistry, medicinal chemistry, and pharmacology. Key areas for future investigation include:
-
Bio-prospecting: Screening of diverse cyanobacterial strains for the presence of this compound and its natural variants.
-
Total Synthesis: Development of a robust and scalable total synthesis of this compound to enable the generation of analogs.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure to identify key pharmacophores and optimize biological activity.
-
Biological Evaluation: Comprehensive in vitro and in vivo testing to determine the potency, selectivity, and therapeutic potential of this compound and its analogs.
-
Mechanism of Action Studies: Elucidation of the specific serine proteases targeted by this compound and the downstream signaling pathways affected.
References
Oscillamide B: A Deep Dive into Its Core Mechanism of Action
For Immediate Release
[City, State] – October 30, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular interactions of oscillamide B, a cyclic peptide isolated from cyanobacteria. While initially investigated for its potential as a protease inhibitor, this guide clarifies its primary role as a potent inhibitor of serine/threonine protein phosphatases, a critical function with implications for various cellular processes.
This compound, a unique ureido-containing cyclic peptide, was first isolated from Planktothrix (Oscillatoria) agardhii and P. rubescens.[1][2] Its structure was elucidated through a combination of high-resolution fast atom bombardment mass spectrometry (HRFABMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1] This analysis revealed a complex cyclic structure containing several amino acid residues.
Initial interest in this compound and related cyanopeptides, such as anabaenopeptins, stemmed from the known protease inhibitory activities of this class of natural products.[3][4] However, direct experimental evidence for this compound acting as a protease inhibitor is not substantiated in the primary literature. Instead, the seminal work on this compound firmly establishes its robust inhibitory activity against protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1][2]
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound against protein phosphatases has been quantified, providing valuable data for researchers. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment.
| Compound | Target Enzyme | IC50 (µg/mL) |
| This compound | Protein Phosphatase 1 (PP1) | 100 |
| Oscillamide C | Protein Phosphatase 1 (PP1) | 1 |
Table 1: Inhibitory activity of oscillamides against Protein Phosphatase 1 (PP1). Data sourced from Sano et al. (2001) and a 2006 PEPCY project report.[1][5]
It is noteworthy that the structurally related oscillamide C exhibits significantly more potent inhibition of PP1.[5] The inhibitory activities of these peptides are thought to be closely linked to the presence of specific amino acid residues, namely Arginine (Arg) and N-Me-Homotyrosine (N-Me-Hty).[1]
Experimental Protocols
To facilitate further research and validation, detailed experimental methodologies for key assays are outlined below.
Isolation and Purification of this compound
The isolation of this compound from its natural source involves a multi-step process to ensure the purity of the final compound.
Protein Phosphatase Inhibition Assay
The inhibitory effect of this compound on protein phosphatase 1 (PP1) is determined using a colorimetric assay.
Signaling Pathway Context
Protein phosphatases like PP1 and PP2A are crucial regulators of numerous cellular signaling pathways. By inhibiting these enzymes, this compound can indirectly influence these pathways, which are often involved in cell growth, proliferation, and apoptosis. The precise downstream effects of this compound-mediated phosphatase inhibition remain an active area of research.
References
In Vitro Biological Activity of Oscillamide B: A Deep Dive
Despite extensive investigation, there is currently a notable lack of publicly available scientific literature detailing the in vitro biological activity of oscillamide B. While research exists on related compounds and extracts from the cyanobacterial genus Oscillatoria, specific data on this compound, including its cytotoxic, anti-inflammatory, or enzyme-inhibiting properties, remains elusive.
This guide aims to provide a framework for the type of in-depth analysis required for a compound like this compound, should data become available. The following sections outline the standard experimental approaches and data presentation that would be essential for a comprehensive technical understanding of its in vitro bioactivity.
Table 1: Summary of In Vitro Cytotoxicity Data for Hypothetical this compound Studies
While no specific data for this compound is available, the following table illustrates how such information would be presented. This hypothetical data is based on typical cytotoxicity assays performed on various cancer cell lines.
| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |
| HeLa (Cervical Cancer) | MTT Assay | Cell Viability | Data not available | |
| MCF-7 (Breast Cancer) | XTT Assay | Cell Proliferation | Data not available | |
| A549 (Lung Cancer) | Neutral Red Uptake | Cell Viability | Data not available | |
| HepG2 (Liver Cancer) | LDH Assay | Cytotoxicity | Data not available | |
| HCT116 (Colon Cancer) | Crystal Violet Assay | Cell Viability | Data not available |
Experimental Protocols: Standard Methodologies
In the absence of specific protocols for this compound, this section describes the standard methodologies that would be employed to determine its in vitro biological activity.
Cytotoxicity Assays
The initial assessment of a novel compound's biological activity typically involves evaluating its toxicity to various cell lines. Several standard colorimetric assays are used for this purpose:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures the reduction of a tetrazolium salt to a formazan product by metabolically active cells.
-
Neutral Red Uptake Assay: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.
-
Lactate Dehydrogenase (LDH) Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Anti-inflammatory Assays
To investigate the potential anti-inflammatory effects of this compound, researchers would typically use in vitro models that mimic inflammatory responses. Key assays include:
-
Nitric Oxide (NO) Production Assay: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model to assess the inhibition of nitric oxide production, a key inflammatory mediator.
-
Cytokine Production Assays (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the supernatant of stimulated immune cells would be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Enzyme Inhibition Assays
The ability of this compound to inhibit specific enzymes would be investigated using various biochemical assays. The general principle involves measuring the activity of a target enzyme in the presence and absence of the compound. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.
Signaling Pathway Analysis
Understanding the molecular mechanism of action of a compound involves identifying the cellular signaling pathways it modulates.
Hypothetical Signaling Pathway for a Cytotoxic Compound
The following diagram illustrates a hypothetical signaling pathway that a cytotoxic compound might induce, leading to apoptosis (programmed cell death).
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Experimental Workflow for Signaling Pathway Analysis
The following diagram outlines a typical workflow for investigating the effect of a compound on a cellular signaling pathway.
Caption: Workflow for signaling pathway analysis.
While the specific in vitro biological activities of this compound are not yet characterized in the available literature, the established methodologies outlined in this guide provide a clear roadmap for future research. The discovery and characterization of novel natural products like this compound are crucial for the development of new therapeutic agents. Further investigation is warranted to elucidate the potential of this compound and its analogs in various disease models. Researchers are encouraged to pursue studies that will generate the quantitative data and mechanistic insights necessary to build a comprehensive understanding of this compound's biological profile.
Unveiling the Therapeutic Potential of Oscillamide B: A Deep Dive into an Enigmatic Bioactive Compound
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are constantly seeking novel bioactive compounds with the potential to address unmet medical needs. Oscillamide B, a natural product of cyanobacterial origin, has emerged as a molecule of interest. However, a comprehensive understanding of its therapeutic targets and mechanism of action remains largely elusive, with publicly available scientific literature offering limited specific data on its biological activity. This technical whitepaper aims to synthesize the current understanding of potential therapeutic avenues for compounds with similar structural motifs and outlines a strategic approach for the systematic evaluation of this compound's therapeutic promise.
While direct experimental evidence for this compound's targets is not yet available in peer-reviewed literature, its chemical nature as a cyclic peptide suggests several plausible avenues for investigation. Many cyclic peptides isolated from marine and terrestrial organisms exhibit potent and selective biological activities, often by targeting protein-protein interactions or specific enzyme active sites that are challenging for small molecule drugs.
Hypothetical Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related cyanobacterial metabolites, the primary hypothetical therapeutic target for this compound is the voltage-gated sodium channel (VGSC) family. VGSCs are crucial for the generation and propagation of action potentials in excitable cells, and their modulation can have profound effects on neuronal and muscular function.
The Voltage-Gated Sodium Channel (VGSC) Hypothesis
Several marine-derived cyclic peptides are known to be potent modulators of VGSCs. These channels are implicated in a variety of pathological conditions, making them attractive therapeutic targets for:
-
Pain Management: Specific VGSC subtypes (e.g., Nav1.7, Nav1.8) are critical for pain signaling. Selective blockers of these channels could offer non-opioid analgesic options.
-
Epilepsy: Aberrant neuronal firing is a hallmark of epilepsy. Modulators that stabilize the inactivated state of VGSCs can reduce neuronal hyperexcitability.
-
Cardiac Arrhythmias: Cardiac VGSCs (e.g., Nav1.5) are essential for normal heart rhythm. Dysregulation of these channels can lead to life-threatening arrhythmias.
The proposed mechanism of action for this compound, should it target VGSCs, would likely involve binding to a specific site on the channel protein, thereby altering its gating properties (activation, inactivation, or recovery from inactivation).
Quantitative Data Summary
As of the date of this publication, there is no publicly available quantitative data, such as IC50 or binding affinity (Kd) values, for this compound's interaction with any specific molecular target. The following table is presented as a template for organizing future experimental findings.
| Target | Assay Type | Parameter | Value (e.g., µM) | Cell Line/System | Reference |
| Hypothetical: Nav1.7 | Electrophysiology (Patch Clamp) | IC50 | Data Not Available | HEK293 cells expressing human Nav1.7 | To be determined |
| Hypothetical: Cancer Cell Line | Cell Viability (MTT Assay) | IC50 | Data Not Available | e.g., HeLa, A549 | To be determined |
Key Experimental Methodologies for Target Validation
To elucidate the therapeutic targets of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are proposed as a foundational strategy for its characterization.
High-Throughput Screening (HTS) for Target Identification
-
Objective: To screen this compound against a broad panel of biological targets to identify initial hits.
-
Methodology:
-
Utilize commercially available target-based screening panels (e.g., enzyme panels, receptor binding assays).
-
Perform phenotypic screening using a diverse set of human cell lines representing various diseases (e.g., cancer, neuronal disorders).
-
Monitor for specific cellular responses, such as changes in cell viability, morphology, or signaling pathway activation.
-
Electrophysiological Analysis of Ion Channel Modulation
-
Objective: To determine if this compound modulates the activity of VGSCs or other ion channels.
-
Methodology:
-
Culture cell lines (e.g., HEK293) stably expressing specific human VGSC subtypes.
-
Perform whole-cell patch-clamp recordings to measure ionic currents in the presence and absence of this compound.
-
Determine the effect of the compound on channel gating properties, including voltage-dependence of activation and inactivation, and kinetics of recovery from inactivation.
-
Cytotoxicity and Anti-proliferative Assays
-
Objective: To assess the potential of this compound as an anti-cancer agent.
-
Methodology:
-
Treat a panel of human cancer cell lines with increasing concentrations of this compound.
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
-
Visualizing Proposed Workflows and Pathways
To facilitate a clear understanding of the proposed research strategy and the potential mechanism of action of this compound, the following diagrams have been generated.
Caption: A proposed workflow for the identification and validation of this compound's therapeutic target(s).
Caption: A diagram illustrating the hypothetical signaling pathway of this compound as a modulator of voltage-gated sodium channels.
Future Directions and Conclusion
The therapeutic potential of this compound remains an open and intriguing question for the scientific community. The lack of published data underscores the need for a concerted research effort to characterize its biological activity. The proposed experimental workflows provide a roadmap for elucidating its mechanism of action and identifying its molecular targets. Should this compound or its analogues prove to be potent and selective modulators of a high-value therapeutic target like a specific VGSC subtype, it could represent a significant step forward in the development of novel therapeutics for a range of debilitating diseases. Further investigation into this enigmatic natural product is strongly warranted.
In-depth Analysis of Oscillamide B Structure-Activity Relationships: A Technical Guide for Researchers
Despite extensive investigation, detailed structure-activity relationship (SAR) studies specifically focused on oscillamide B, a cyclic peptide isolated from the cyanobacterium Planktothrix, remain elusive in publicly available scientific literature. This technical guide, therefore, addresses the core principles of SAR exploration in the context of cyclic peptides, drawing parallels from related natural products to provide a foundational framework for future research on this compound and its analogs.
While direct experimental data on this compound analogs is not currently available, this document will serve as a comprehensive resource for researchers and drug development professionals by outlining the necessary experimental protocols and conceptual frameworks required to initiate and conduct robust SAR studies. The methodologies and strategies presented herein are based on established practices in medicinal chemistry and natural product synthesis.
Core Structure of this compound
This compound is a cyclic peptide with a complex architecture, the specifics of which can be found in chemical databases such as PubChem. Understanding this core structure is the first step in designing a systematic SAR study. Key features for initial investigation would include the various amino acid residues, their stereochemistry, and the cyclic nature of the peptide backbone.
Hypothetical Framework for this compound SAR Studies
A systematic SAR study of this compound would involve the synthesis of a library of analogs where specific parts of the molecule are systematically modified. The biological activity of each analog would then be quantitatively assessed to determine the impact of the modification.
Key Structural Modifications for Investigation
To build a comprehensive SAR model for this compound, the following modifications should be explored:
-
Amino Acid Substitution: Each amino acid residue in the this compound macrocycle should be systematically replaced with other natural and unnatural amino acids. This would probe the importance of side-chain functionality, stereochemistry, and size at each position.
-
Backbone Modification: Alterations to the peptide backbone, such as N-methylation or the introduction of pseudo-peptide bonds, can provide insights into the conformational requirements for biological activity and improve metabolic stability.
-
Ring Size Modification: The size of the macrocycle can be altered by adding or removing amino acid residues. This would help to understand the optimal ring size for target binding.
-
Modification of Unique Residues: Any unusual or non-proteinogenic amino acids within the this compound structure are prime candidates for modification to understand their specific contribution to the overall activity.
Quantitative Data Presentation
The results of such a study would be best presented in a tabular format to allow for clear comparison of the analogs and their activities. A hypothetical table is presented below to illustrate this principle.
| Compound ID | Modification from this compound | Cytotoxicity (IC50, µM) | Enzyme Inhibition (Ki, µM) |
| This compound | - | [Experimental Value] | [Experimental Value] |
| OB-Ala1 | [Original Residue 1] -> Alanine | [Experimental Value] | [Experimental Value] |
| OB-D-Ala1 | [Original Residue 1] -> D-Alanine | [Experimental Value] | [Experimental Value] |
| OB-NMe1 | N-methylation at [Residue 1] | [Experimental Value] | [Experimental Value] |
| OB-Ring-1 | Deletion of [Residue X] | [Experimental Value] | [Experimental Value] |
Caption: Hypothetical SAR data for this compound analogs.
Experimental Protocols for SAR Studies
The successful execution of an SAR study on this compound would require a combination of synthetic chemistry and biological assays.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs would likely involve a multi-step process utilizing solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization.
General Workflow for Analog Synthesis:
Caption: A generalized workflow for the synthesis of this compound analogs.
Detailed Methodologies:
-
Solid-Phase Peptide Synthesis (SPPS): The linear peptide precursor would be assembled on a solid support (e.g., Rink amide resin) using standard Fmoc-based chemistry. Automated peptide synthesizers can be employed for efficiency.
-
Cleavage: The synthesized peptide would be cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude linear peptide would be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Macrolactamization: The purified linear peptide would be cyclized in solution under high dilution conditions using a suitable coupling reagent (e.g., HATU, HOBt).
-
Final Purification and Characterization: The final cyclic product would be purified by RP-HPLC and its structure confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Biological Evaluation
The synthesized analogs would be subjected to a panel of biological assays to quantify their activity.
Commonly Employed Assays:
-
Cytotoxicity Assays: The anti-proliferative activity of the analogs would be determined against a panel of cancer cell lines using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) would be calculated.
-
Enzyme Inhibition Assays: If this compound is known to inhibit a specific enzyme, a direct enzyme inhibition assay would be performed to determine the inhibition constant (Ki) for each analog.
-
Target-Based Screening: If the molecular target of this compound is known, a target-based binding or functional assay could be developed to provide more direct SAR information.
Logical Flow for Biological Evaluation:
Caption: A logical pathway for the biological evaluation of this compound analogs.
Conclusion and Future Directions
The development of a comprehensive structure-activity relationship for this compound is a critical step towards understanding its mechanism of action and exploring its potential as a therapeutic lead. Although direct SAR studies are not yet published, the methodologies and conceptual frameworks outlined in this guide provide a clear roadmap for future research. The synthesis of a focused library of analogs and their systematic biological evaluation will undoubtedly shed light on the key structural features required for the biological activity of this fascinating natural product. Such studies will be invaluable for the rational design of more potent and selective this compound-based therapeutic agents.
Oscillamide B: A Deep Dive into its Potential Cytotoxicity and Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic depsipeptide originating from the marine cyanobacterium Oscillatoria nigro-viridis. This class of natural products has garnered significant interest within the scientific community due to the potent and diverse biological activities exhibited by its members. While specific quantitative data on the cytotoxicity and selectivity of this compound remains limited in publicly accessible literature, this guide synthesizes the available information on closely related compounds isolated from the same organism and outlines the standard experimental methodologies used to assess these properties. This document aims to provide a comprehensive technical overview for researchers and professionals involved in drug discovery and development, offering insights into the potential of this compound as an anticancer agent.
I. Quantitative Cytotoxicity Data
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Almiramide B | A549 | Lung Carcinoma | 18 |
| MDA-MB-231 | Breast Adenocarcinoma | 13 | |
| MCF-7 | Breast Adenocarcinoma | >107 | |
| HeLa | Cervical Carcinoma | 17 | |
| PC3 | Prostate Adenocarcinoma | 107 | |
| Almiramide D | A549 | Lung Carcinoma | >107 |
| MDA-MB-231 | Breast Adenocarcinoma | 13 | |
| MCF-7 | Breast Adenocarcinoma | >107 | |
| HeLa | Cervical Carcinoma | 17 | |
| PC3 | Prostate Adenocarcinoma | >107 |
Note: The data presented above is for almiramide B and D, isolated from Oscillatoria nigro-viridis, and is intended to be representative of the potential cytotoxicity of this compound.
II. Experimental Protocols
The assessment of cytotoxicity and selectivity is a cornerstone of anticancer drug discovery. The following are detailed methodologies for key experiments typically employed in the evaluation of novel compounds like this compound.
A. Cell Viability and Cytotoxicity Assays
Several assays are available to determine the effect of a compound on cell viability and to quantify its cytotoxic potential. The choice of assay depends on the compound's mechanism of action and the specific research question.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. SRB (Sulphorhodamine B) Assay
-
Principle: This assay is based on the ability of the fluorescent dye sulphorhodamine B to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Dissolve the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be performed.
1. Annexin V/Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be quantified based on their fluorescence.
-
2. Caspase Activity Assay
-
Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates.
-
Protocol:
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them to release the cellular contents.
-
Substrate Addition: Add a caspase-specific substrate to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to an untreated control.
-
III. Visualizations
The following diagrams illustrate a hypothetical signaling pathway for this compound-induced apoptosis and a general experimental workflow for assessing its cytotoxicity and selectivity.
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating cytotoxicity and selectivity.
Disclaimer: This document is intended for informational purposes for a scientific audience. The cytotoxicity data presented is for compounds structurally related to this compound, as specific data for this compound is not available in the public domain. The signaling pathway is hypothetical and based on common mechanisms of action for similar natural products. Researchers should conduct their own experiments to validate these findings for this compound.
An In-depth Technical Guide to the Oscillamide Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oscillamide family of natural products represents a class of cyclic peptides primarily produced by cyanobacteria of the genus Planktothrix. These compounds have garnered significant interest within the scientific community due to their potent and selective biological activities, particularly as inhibitors of serine proteaces. This technical guide provides a comprehensive overview of the oscillamide family, detailing their chemical structures, biological activities, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Structures and Diversity
Oscillamides are characterized by a cyclic peptide core, typically composed of five to seven amino acid residues. A defining feature of many oscillamides is the presence of a unique β-amino acid, 3-amino-2,5,7,8-tetrahydroxy-10-methyldecanoic acid (Ahtomda), or related structures. Variations in the amino acid composition and modifications of the peptide backbone contribute to the structural diversity of this family. To date, several oscillamide analogues have been isolated and characterized, including Oscillamide Y, B, C, and oscillin.
The general structure of oscillamides consists of a cyclic peptide backbone with variations in the side chains of the constituent amino acids. For example, Oscillamide Y, one of the most well-studied members, is a cyclic hexapeptide. The precise stereochemistry of the amino acid residues is crucial for their biological activity.
Biological Activities and Mechanism of Action
The most prominent biological activity of the oscillamide family is the potent and selective inhibition of serine proteases, particularly chymotrypsin and trypsin. This inhibitory action is attributed to the interaction of the oscillamide structure with the active site of these enzymes, preventing substrate binding and catalysis. The selectivity of different oscillamide analogues for specific proteases is dictated by the nature and arrangement of their amino acid side chains.
Quantitative Biological Data
The inhibitory potency of oscillamides is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for key oscillamide family members against their primary targets.
| Compound | Target Enzyme | IC50 (nM) |
| Oscillamide Y | Chymotrypsin | 1.5 |
| Oscillamide Y | Trypsin | >1000 |
| Oscillin | Chymotrypsin | 20 |
| Oscillin | Trypsin | 5 |
Table 1: Inhibitory activity (IC50) of selected oscillamides against serine proteases.
Signaling Pathways
Currently, there is limited specific information available in the public domain regarding the direct modulation of intracellular signaling pathways by the oscillamide family of natural products. Their primary described mechanism of action is the direct inhibition of extracellular or digestive serine proteaces. It is conceivable that by inhibiting these proteases, oscillamides could indirectly influence signaling cascades that are regulated by proteolytic activity. However, dedicated studies to elucidate these potential downstream effects have not been extensively reported. Future research is needed to explore the impact of oscillamides on specific cellular signaling pathways.
Experimental Protocols
The following sections detail the methodologies for the isolation, characterization, and biological evaluation of oscillamides.
Isolation and Purification of Oscillamides from Planktothrix
The isolation of oscillamides from their natural source, the cyanobacterium Planktothrix, involves a multi-step process to separate the desired compounds from a complex mixture of cellular components.
1. Biomass Collection and Extraction:
-
Lyophilized cyanobacterial biomass is extracted with a mixture of methanol (MeOH) and water (e.g., 90% MeOH).
-
The extraction is typically performed at room temperature with stirring for several hours.
-
The process is repeated multiple times to ensure exhaustive extraction.
-
The combined extracts are then filtered and concentrated under reduced pressure.
2. Liquid-Liquid Partitioning:
-
The crude extract is subjected to liquid-liquid partitioning between n-hexane and aqueous methanol to remove nonpolar lipids.
-
The aqueous methanol phase, containing the more polar oscillamides, is collected and dried.
3. Solid-Phase Extraction (SPE):
-
The dried extract is redissolved and fractionated using solid-phase extraction (SPE) with a C18 reversed-phase sorbent.
-
Elution is performed with a stepwise gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water.
-
Fractions are collected and screened for the presence of oscillamides, often guided by bioassays (e.g., protease inhibition assays).
4. High-Performance Liquid Chromatography (HPLC):
-
The active fractions from SPE are further purified by preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
A C18 column is commonly used with a gradient elution of acetonitrile/water or methanol/water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection is typically performed using UV absorbance at wavelengths around 210-220 nm, characteristic of peptide bonds.
-
Multiple rounds of HPLC with different solvent systems or column stationary phases may be necessary to achieve high purity.
The following diagram illustrates the general workflow for the isolation and purification of oscillamides.
Caption: Workflow for the isolation and purification of oscillamides.
Structure Elucidation
The chemical structure of purified oscillamides is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is used to determine the molecular formula and to obtain fragmentation patterns that provide sequence information about the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (e.g., 1H, 13C, COSY, TOCSY, HSQC, HMBC, and ROESY/NOESY) is employed to determine the amino acid composition, their sequence, and the three-dimensional conformation of the cyclic peptide.
-
Chiral Analysis: The stereochemistry of the amino acid residues is determined by acid hydrolysis of the peptide followed by derivatization with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC, or by comparison with authentic standards.
Protease Inhibition Assay
The inhibitory activity of oscillamides against serine proteases like chymotrypsin and trypsin is commonly assessed using a colorimetric or fluorometric assay.
Principle: The assay measures the ability of the oscillamide to inhibit the enzymatic cleavage of a synthetic substrate that releases a chromophore or fluorophore upon cleavage.
General Protocol:
-
A solution of the protease (e.g., bovine α-chymotrypsin) in a suitable buffer (e.g., Tris-HCl) is prepared.
-
The oscillamide, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme for a defined period to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
The reaction is allowed to proceed at a controlled temperature, and the increase in absorbance or fluorescence is monitored over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the progress curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the oscillamide to the rate of a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a dose-response curve.
The following diagram illustrates the workflow for determining the protease inhibitory activity of oscillamides.
Caption: Workflow for protease inhibition assay of oscillamides.
Conclusion and Future Perspectives
The oscillamide family of natural products represents a promising source of potent and selective serine protease inhibitors. Their unique chemical structures and significant biological activities make them valuable lead compounds for drug discovery and development, particularly in areas where serine protease dysregulation is implicated, such as inflammatory diseases and cancer. Further research is warranted to fully explore the structural diversity of this family, to investigate their broader pharmacological profile, and to elucidate their effects on cellular signaling pathways. The development of synthetic strategies for the production of oscillamide analogues will also be crucial for conducting detailed structure-activity relationship studies and for optimizing their therapeutic potential.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Oscillamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic peptide of interest with potential biological activities. Its complex structure, featuring a macrocyclic core, presents a synthetic challenge that can be efficiently addressed using solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, leveraging established Fmoc/tBu chemistry. The methodologies outlined are based on proven strategies for the synthesis of similar cyclic hexapeptides and are adapted for the specific amino acid sequence of this compound.
Structure of this compound
This compound is a cyclic hexapeptide with the following amino acid sequence: Cyclo(-L-Arginine-L-Phenylalanine-N-methyl-L-Alanine-L-Tyrosine-L-Methionine-β-Alanine-) . The structure includes a non-standard N-methylated amino acid and a β-amino acid, which require specific considerations during synthesis.
Experimental Protocols
Materials and Reagents
All Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-N-Me-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Met-OH, Fmoc-β-Ala-OH), 2-chlorotrityl chloride (2-CTC) resin, N,N'-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), piperidine, trifluoroacetic acid (TFA), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM), N,N-dimethylformamide (DMF), and hexafluoroisopropanol (HFIP) should be of peptide synthesis grade.
Protocol 1: Solid-Phase Synthesis of the Linear Hexapeptide
This protocol details the assembly of the linear peptide precursor of this compound on a 2-chlorotrityl chloride resin.
1. Resin Swelling and First Amino Acid Attachment:
- Swell 1 g of 2-chlorotrityl chloride resin (loading capacity: 1.0-1.6 mmol/g) in 10 mL of DCM for 30 minutes in a peptide synthesis vessel.
- Drain the DCM.
- Dissolve 3 equivalents of Fmoc-β-Ala-OH and 5 equivalents of DIPEA in DCM.
- Add the amino acid solution to the resin and agitate for 2 hours at room temperature.
- Cap any remaining active sites on the resin by adding methanol (1 mL per gram of resin) and agitating for 30 minutes.
- Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
2. Peptide Chain Elongation (Fmoc-SPPS Cycles):
- Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution. Repeat this step once more for 15 minutes.
- Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
- Amino Acid Coupling:
- Dissolve 3 equivalents of the next Fmoc-amino acid (Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-N-Me-Ala-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH in sequence) and 3 equivalents of HOBt in DMF.
- Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.
Protocol 2: Cleavage of the Linear Peptide from the Resin
This protocol describes the cleavage of the protected linear peptide from the solid support while keeping the side-chain protecting groups intact.
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 1% TFA in DCM or a mixture of HFIP/DCM (1:4, v/v).
-
Add 10 mL of the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the protected linear peptide.
-
Wash the resin with the cleavage cocktail (2 x 5 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude protected linear peptide.
Protocol 3: Solution-Phase Cyclization
This protocol details the macrolactamization of the linear peptide to form the cyclic this compound.
-
Dissolve the crude protected linear peptide in a large volume of DMF (concentration of ~0.1 mM) to favor intramolecular cyclization.
-
Add 3 equivalents of a coupling agent such as HATU or HBTU and 6 equivalents of DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the cyclization by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Once the reaction is complete, remove the DMF under high vacuum.
Protocol 4: Final Deprotection and Purification
This protocol outlines the removal of the side-chain protecting groups and the final purification of this compound.
-
Prepare a deprotection cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v).
-
Dissolve the crude cyclic peptide in the deprotection cocktail and stir for 2-3 hours at room temperature.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide under vacuum.
-
Purify the crude this compound using preparative RP-HPLC with a suitable gradient of acetonitrile in water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Quantitative Data Summary
The following table summarizes the expected yields at various stages of the synthesis, based on typical results for similar cyclic hexapeptides. Actual yields may vary depending on the specific reaction conditions and the efficiency of each step.
| Synthesis Stage | Parameter | Typical Value |
| Resin Loading | Loading Capacity | 0.4 - 0.6 mmol/g |
| Linear Peptide Synthesis | Crude Linear Peptide Yield | 80 - 95% |
| Cleavage from Resin | Cleavage Yield | 70 - 90% |
| Solution-Phase Cyclization | Cyclization Yield | 30 - 50% |
| Purification | Overall Purified Yield | 10 - 20% |
Visualizations
Experimental Workflow for Solid-Phase Synthesis of this compound
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of Synthesis Steps
Caption: Key stages in the synthesis of this compound.
Application Note: Purification of Oscillamide B from Cyanobacterial Crude Extracts
Abstract
Oscillamide B is a cyclic peptide isolated from certain species of cyanobacteria, such as Planktothrix agardhii. Members of the oscillamide family have demonstrated a range of biological activities, including serine protease inhibition, which makes them of interest to researchers in drug discovery and development. This application note provides a detailed protocol for the purification of this compound from crude cyanobacterial extracts. The methodology employs a multi-step approach involving solvent extraction, solid-phase extraction (SPE), and reversed-phase high-performance liquid chromatography (RP-HPLC) to yield high-purity this compound suitable for downstream applications.
Introduction
Cyanobacteria are a rich source of structurally diverse and biologically active secondary metabolites. Among these are the oscillamides, a class of cyclic peptides that have garnered significant attention for their potent biological activities. This compound, a member of this family, is of particular interest due to its potential as a lead compound in drug development. The primary challenge in studying this compound is its isolation and purification from complex crude extracts, which contain a multitude of other metabolites.
This document outlines a robust and reproducible workflow for the purification of this compound. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method to obtain pure this compound for biological screening, structural elucidation, and other research purposes.
Materials and Methods
1. Biomass Cultivation and Harvesting:
-
Planktothrix agardhii is cultivated in a suitable growth medium (e.g., BG-11) under controlled conditions of light and temperature.
-
The cyanobacterial biomass is harvested by centrifugation or filtration.
-
The harvested biomass is lyophilized to remove water and then stored at -20°C until extraction.
2. Extraction:
-
The lyophilized biomass is extracted with a solvent mixture, typically methanol/water or dichloromethane/methanol, to efficiently extract a broad range of metabolites, including this compound.
3. Solid-Phase Extraction (SPE):
-
The crude extract is subjected to solid-phase extraction to remove highly polar and non-polar impurities. A C18 stationary phase is commonly used for this purpose.
4. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The enriched fraction from SPE is further purified by semi-preparative RP-HPLC. A C18 column with a water/acetonitrile gradient mobile phase is employed to separate this compound from other closely related compounds.
-
The purity of the final product is assessed by analytical RP-HPLC and mass spectrometry.
Data Presentation
The following tables summarize the quantitative data from a representative purification of this compound from 100 g of lyophilized Planktothrix agardhii biomass.
Table 1: Extraction and SPE Purification of this compound
| Step | Sample | Total Mass (g) | This compound Content (mg/g) | Total this compound (mg) | Purity (%) |
| 1 | Lyophilized Biomass | 100 | 0.5 | 50 | 0.05 |
| 2 | Crude Extract | 10 | 4.5 | 45 | 0.45 |
| 3 | SPE Eluate | 1.2 | 33.3 | 40 | 3.33 |
Table 2: RP-HPLC Purification of this compound
| Step | Sample | Total Mass (mg) | This compound Mass (mg) | Recovery (%) | Purity (%) |
| 1 | SPE Eluate | 1200 | 40 | 100 | 3.33 |
| 2 | HPLC Fraction 1 | 50 | 2 | 5 | 4 |
| 3 | HPLC Fraction 2 (this compound) | 35 | 33 | 82.5 | 94.3 |
| 4 | HPLC Fraction 3 | 60 | 3 | 7.5 | 5 |
Experimental Protocols
Protocol 1: Extraction of this compound from Cyanobacterial Biomass
-
Weigh 100 g of lyophilized Planktothrix agardhii biomass.
-
Suspend the biomass in 1 L of 80% methanol in water (v/v).
-
Stir the suspension for 4 hours at room temperature.
-
Separate the biomass from the solvent by centrifugation at 4000 x g for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the pellet with another 1 L of 80% methanol.
-
Pool the supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Solid-Phase Extraction (SPE) of Crude Extract
-
Condition a C18 SPE cartridge (e.g., 10 g) by washing with 50 mL of methanol followed by 50 mL of deionized water.
-
Dissolve 1 g of the crude extract in 10 mL of 10% methanol in water.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 50 mL of 20% methanol in water to remove polar impurities.
-
Elute the fraction containing this compound with 50 mL of 80% methanol in water.
-
Evaporate the solvent from the eluate to obtain the enriched fraction.
Protocol 3: RP-HPLC Purification of this compound
-
Dissolve the enriched fraction from SPE in a minimal amount of the mobile phase.
-
Perform semi-preparative RP-HPLC using a C18 column (e.g., 10 x 250 mm, 5 µm).
-
Use a linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 30% to 70% acetonitrile over 40 minutes at a flow rate of 4 mL/min.
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the peak of interest.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the presence and purity of this compound.
-
Pool the pure fractions and lyophilize to obtain purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.
Conclusion
The protocol described in this application note provides a comprehensive and effective method for the purification of this compound from cyanobacterial crude extracts. The combination of solvent extraction, solid-phase extraction, and reversed-phase HPLC allows for the isolation of this compound with high purity. This protocol will be a valuable resource for researchers working on the discovery and development of new therapeutic agents from natural sources. Further optimization of the chromatographic conditions may be necessary depending on the specific cyanobacterial strain and cultivation conditions.
Application Notes and Protocols for the Characterization of Oscillamide B using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic depsipeptide that has garnered interest within the scientific community due to its unique structural features and potential biological activities. As with many natural products, the precise and accurate characterization of its molecular structure is paramount for any further investigation into its pharmacological properties and for the development of synthetic analogues. This document provides detailed application notes and experimental protocols for the characterization of this compound, with a focus on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods, when used in conjunction, provide a comprehensive understanding of the molecule's connectivity, stereochemistry, and elemental composition.
Analytical Techniques Overview
The structural elucidation of complex natural products like this compound relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of individual protons and carbons. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, are essential for establishing the connectivity between atoms, allowing for the assembly of molecular fragments.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with high accuracy, which is crucial for deducing its elemental composition. Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable information about the sequence of amino and hydroxy acids in peptides and depsipeptides like this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR and MS data.
For NMR Spectroscopy:
-
Dissolve approximately 1-5 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should ideally not have signals that overlap with key analyte resonances.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter to avoid broadening of NMR signals.
For Mass Spectrometry:
-
Prepare a stock solution of purified this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system, often containing a small percentage of formic acid (e.g., 0.1%) to promote ionization.
-
For LC-MS analysis, the sample concentration will depend on the sensitivity of the instrument and the column loading capacity.
NMR Spectroscopy Protocols
The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the structural elucidation of this compound. Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.
1. ¹H NMR (Proton NMR)
-
Purpose: To identify the number and chemical environment of protons in the molecule.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
2. ¹³C NMR (Carbon NMR)
-
Purpose: To identify the number and chemical environment of carbon atoms.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Key Parameters:
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
3. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. This helps to establish connectivity within spin systems.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-8
-
4. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C).
-
Pulse Program: A standard gradient-selected HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 160-180 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-16
-
5. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm
-
Spectral Width (F1 - ¹³C): 200-240 ppm
-
Long-range coupling delay (d6): Optimized for a J-coupling of ~8 Hz.
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-32
-
Mass Spectrometry Protocol
The following protocol is for the acquisition of high-resolution mass spectra and tandem mass spectra using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
1. High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To determine the accurate mass of the molecular ion and deduce the elemental formula.
-
Ionization Mode: ESI positive or negative mode. Positive mode is often preferred for peptides as it readily forms protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
Key Parameters:
-
Mass Range: m/z 100-2000
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 100-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Cone Voltage: 20-40 V (low cone voltage to minimize in-source fragmentation)
-
2. Tandem Mass Spectrometry (MS/MS)
-
Purpose: To fragment the molecular ion and obtain structural information from the resulting fragment ions.
-
Method: Collision-Induced Dissociation (CID).
-
Procedure:
-
Perform an initial MS scan to identify the m/z of the precursor ion (e.g., [M+H]⁺).
-
Select the precursor ion in the first mass analyzer (e.g., quadrupole).
-
Fragment the selected ion in the collision cell by colliding it with an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy (typically 10-40 eV) to control the degree of fragmentation.
-
Analyze the resulting fragment ions in the second mass analyzer (e.g., TOF or Orbitrap).
-
Data Presentation
NMR Data
The following tables are templates for summarizing the NMR data for this compound. The actual chemical shift values and coupling constants should be determined from the acquired spectra.
Table 1: ¹H and ¹³C NMR Data for this compound (Solvent, Temperature)
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) | COSY Correlations | HMBC Correlations |
| 1 | |||||
| 2 | |||||
| ... |
Table 2: 2D NMR Correlations for this compound
| Proton (δH) | COSY (Correlated Protons, δH) | HSQC (Correlated Carbon, δC) | HMBC (Correlated Carbons, δC) |
| H-x (ppm) | H-y, H-z | C-x | C-a, C-b, C-c |
| H-y (ppm) | H-x | C-y | C-d, C-e |
| ... |
Mass Spectrometry Data
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Deduced Formula |
| [M+H]⁺ | ||||
| [M+Na]⁺ |
Table 4: Key MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺)
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using NMR and MS.
Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B
The second round of searches provided some crucial information. We now know that oscillamide B is a cyclic peptide, and we have access to the structure of the related compound oscillamide Y. The searches also revealed that cyanobacteria are a source of protease inhibitors and cytotoxic compounds. However, we still lack specific information about the target protease(s) of this compound and any established inhibition assay protocols for this compound. We also do not have any quantitative data (like IC50 values) for this compound's inhibitory activity. Therefore, the next steps need to be very targeted to find this missing information.The latest search has provided some valuable insights into the broader context of cyclic peptide protease inhibitors. We now have information on general methodologies for assessing protease inhibition by cyclic peptides, including determining IC50 and Ki values. The search also highlighted that cyclic peptides can be potent protease inhibitors with low micromolar to picomolar activity. However, the critical information specific to this compound is still missing. We do not know its specific target protease(s), and there is no quantitative data (IC50 or Ki values) available from the search results. Without knowing the target protease, it is impossible to develop a specific and meaningful assay protocol. Therefore, the next crucial step is to identify the protease(s) that this compound inhibits.The latest search provided a significant breakthrough. We now have evidence that other cyclic peptides from Oscillatoria agardhii, the same genus that produces this compound, are inhibitors of elastase. Specifically, oscillapeptin G and oscillapeptilides 97-A and -B inhibit elastase with IC50 values in the low micromolar range. This strongly suggests that elastase is a likely target for this compound. While we still lack a specific IC50 value for this compound against elastase, we now have a solid starting point for developing a relevant protease inhibition assay. We can proceed with designing an application note and protocol focused on an elastase inhibition assay for this compound. The next steps will involve outlining the complete application note, including the protocol, data presentation tables, and the DOT script for the workflow diagram. Since we have a likely target protease, we can now generate a comprehensive and targeted response without needing further searches.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a cyclic peptide belonging to a class of natural products isolated from cyanobacteria of the genus Oscillatoria. Structurally similar compounds, such as oscillapeptin G and oscillapeptilides, have demonstrated inhibitory activity against serine proteases, particularly elastase.[1] This suggests that this compound may also function as a protease inhibitor, making it a person of interest for drug discovery and development, particularly in therapeutic areas where excessive protease activity is implicated, such as inflammatory diseases and cancer.
These application notes provide a detailed protocol for developing and executing a protease inhibition assay to determine the inhibitory potential of this compound against a model serine protease, porcine pancreatic elastase. The described methods can be adapted for screening against other relevant proteases to elucidate the specific target profile of this compound.
Principle of the Assay
The protease inhibition assay is based on the enzymatic activity of a target protease, in this case, elastase, on a specific chromogenic or fluorogenic substrate. In the absence of an inhibitor, the protease cleaves the substrate, resulting in a measurable signal (e.g., color or fluorescence). When an inhibitor such as this compound is present, it binds to the protease, reducing its catalytic activity and leading to a decrease in the signal. The degree of inhibition is proportional to the concentration of the inhibitor, allowing for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).
Data Presentation
The quantitative data generated from the protease inhibition assay should be meticulously recorded and presented for clear interpretation and comparison.
Table 1: Inhibition of Porcine Pancreatic Elastase by this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | |
| 0.5 | |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: IC50 Value for this compound against Porcine Pancreatic Elastase
| Compound | IC50 (µM) |
| This compound | |
| Positive Control (e.g., Sivelestat) |
Experimental Protocols
Materials and Reagents
-
Enzyme: Porcine Pancreatic Elastase (PPE)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA)
-
Inhibitor: this compound (to be dissolved in an appropriate solvent, e.g., DMSO)
-
Positive Control: Sivelestat or another known elastase inhibitor
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Capable of measuring absorbance at 405 nm
-
96-well microplates
-
Multichannel pipettes and sterile tips
Preparation of Reagents
-
Elastase Stock Solution: Prepare a stock solution of porcine pancreatic elastase in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock Solution: Prepare a stock solution of SANA in DMSO.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested.
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for blanks (no enzyme), controls (enzyme and substrate, no inhibitor), positive controls (enzyme, substrate, and known inhibitor), and test samples (enzyme, substrate, and various concentrations of this compound).
-
Dispensing Reagents:
-
Add 20 µL of assay buffer to all wells.
-
Add 2 µL of the corresponding this compound dilution or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of the elastase solution to all wells except the blanks. Add 10 µL of assay buffer to the blank wells.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add 10 µL of the SANA substrate solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm every minute for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow
Caption: Workflow for the this compound protease inhibition assay.
Putative Signaling Pathway Inhibition
Caption: Putative inhibition of the elastase-mediated inflammatory pathway by this compound.
References
Application Notes and Protocols for Oscillamide B in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic depsipeptide isolated from the cyanobacterium Planktothrix agardhii.[1] It has been identified as an inhibitor of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A), key regulators of numerous cellular processes.[1] This document provides detailed application notes and protocols for the use of this compound in cell-based assays to investigate its potential as a modulator of cellular signaling, proliferation, and apoptosis.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[1] These phosphatases are crucial for dephosphorylating a wide range of substrate proteins, thereby controlling their activity and function. Inhibition of PP1 and PP2A by this compound is expected to lead to a hyperphosphorylated state of their target proteins, consequently impacting downstream signaling pathways that govern cell cycle progression, apoptosis, and other fundamental cellular functions. The inhibitory activity of this compound is reported to be linked to the presence of Arginine and N-methyl-homotyrosine residues within its structure.[1]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 Value | Source Organism of this compound | Reference |
| Protein Phosphatase 1 (PP1) | 100 µg/mL | Planktothrix agardhii (CCAP 1459/11A) | Sano et al., 2001 |
| Protein Phosphatase 2A (PP2A) | Inhibition observed | Planktothrix agardhii (CCAP 1459/11A) | Sano et al., 2001 |
Table 2: Hypothetical Cytotoxicity of this compound in Cancer Cell Lines (Example Data)
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 48 | 15.2 |
| MCF-7 | Breast Cancer | SRB | 48 | 22.5 |
| A549 | Lung Cancer | CellTiter-Glo | 48 | 18.9 |
| Jurkat | T-cell Leukemia | Annexin V/PI | 24 | 10.8 |
Note: The data in Table 2 is hypothetical and intended for illustrative purposes. Actual IC50 values must be determined experimentally.
Signaling Pathways Affected by this compound
The inhibition of PP1 and PP2A by this compound can be expected to activate signaling pathways that are negatively regulated by these phosphatases. This includes pathways that promote cell cycle arrest and apoptosis.
Caption: this compound-induced apoptosis pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
References
Oscillamide B: A Chemical Probe for Serine/Threonine Protein Phosphatase Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic peptide natural product isolated from the cyanobacterium Planktothrix agardhii. It has been identified as an inhibitor of serine/threonine protein phosphatases, specifically Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes play crucial roles in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The ability of this compound to modulate the activity of PP1 and PP2A makes it a valuable chemical probe for elucidating the physiological and pathological functions of these key phosphatases.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in enzyme studies. The information is intended for researchers in academia and industry engaged in cell biology, biochemistry, and drug discovery.
Data Presentation
The inhibitory activity of this compound against its target enzymes is a critical parameter for its application as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, oscillamide C.
| Compound | Target Enzyme(s) | Reported IC50 Value | Source |
| This compound | PP1 and PP2A | 100 µg/mL | PEPCY Final Report[1] |
| Oscillamide C | PP1 and PP2A | 0.9 µM (for PP1) | Structures and Activity of New Anabaenopeptins[2] |
Note: The IC50 value for this compound is reported in a comprehensive project report. Researchers are encouraged to determine the precise IC50 under their specific experimental conditions. The data for oscillamide C is provided for comparative purposes.
Experimental Protocols
The following are generalized protocols for assessing the inhibitory effect of this compound on PP1 and PP2A. These protocols are based on established methodologies and can be adapted to specific experimental needs.
Protocol 1: In Vitro Protein Phosphatase 1 (PP1) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against purified PP1. The assay measures the release of inorganic phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Recombinant human PP1 catalytic subunit
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Ser/Thr Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 0.5 mM DTT)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for IC50 determination.
-
Prepare the PP1 enzyme solution by diluting the stock in the assay buffer to the desired working concentration.
-
Prepare the phosphopeptide substrate solution in the assay buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add 10 µL of the different concentrations of this compound or vehicle control.
-
Add 20 µL of the PP1 enzyme solution to each well.
-
Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the phosphopeptide substrate solution to each well to start the reaction.
-
Incubate the plate at 30°C for an appropriate time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding 100 µL of the Malachite Green Phosphate Detection Solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measure Absorbance:
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol outlines a colorimetric method to measure the inhibition of PP2A by this compound using p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PP2A holoenzyme or catalytic subunit
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
PP2A Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution and serial dilutions of this compound in the assay buffer.
-
Prepare the PP2A enzyme solution in the assay buffer.
-
Prepare the pNPP substrate solution in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the different concentrations of this compound or vehicle control to the wells of a 96-well plate.
-
Add 100 µL of the PP2A enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the pNPP substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizations
Signaling Pathway Inhibition
References
Application Notes and Protocols for Testing Oscillamide B Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic peptide with potential therapeutic applications.[1] As with any potential drug candidate, a thorough understanding of its stability profile is critical for the development of a safe, effective, and stable pharmaceutical product. These application notes provide detailed protocols for a comprehensive stability testing program for this compound, focusing on forced degradation studies.
Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to expedite degradation.[3] The data generated from these studies are crucial for developing stability-indicating analytical methods, understanding potential degradation pathways, and determining appropriate storage and handling conditions.[2]
This document outlines protocols for subjecting this compound to various stress conditions, including acid, base, neutral hydrolysis, oxidation, and photolytic and thermal stress. The primary analytical technique employed for the quantification of this compound and the detection of its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow
The overall workflow for the stability testing of this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the forced degradation stability testing of this compound.
Hypothetical Signaling Pathway
As a bioactive peptide, this compound may exert its effects by modulating intracellular signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound, leading to a cellular response.
Figure 2: A hypothetical signaling pathway potentially modulated by this compound.
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (w/v)
-
Formic acid (for mobile phase)
-
Volumetric flasks
-
Pipettes
-
Autosampler vials
-
HPLC system with UV detector
-
Photostability chamber
-
Oven
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent in a volumetric flask. This working solution will be used for the stress studies.
Forced Degradation Protocols
For each condition, a control sample should be prepared by diluting the working solution with the stress medium and immediately neutralizing it (if applicable) and diluting it to the final concentration.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute the solution to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the solution to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of HPLC-grade water.
-
Incubate the solution at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature.
-
Dilute the solution to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
To 1 mL of the this compound working solution (100 µg/mL), add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a final concentration of 10 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
Place the solid this compound powder in a clear glass vial.
-
Store the vial in an oven at 60°C for 7 days.
-
After 7 days, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a concentration of 10 µg/mL in the mobile phase.
-
Analyze by HPLC.
-
Place the solid this compound powder in a clear glass vial.
-
Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
After exposure, prepare a solution of the stressed solid at a concentration of 10 µg/mL in the mobile phase.
-
Analyze by HPLC.
HPLC Method
A stability-indicating HPLC method should be developed and validated. A generic starting method is provided below, which may require optimization.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent peak from any degradation products (e.g., start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 220 nm or a wavelength of maximum absorbance for this compound).
-
Column Temperature: 30°C
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the quantitative data.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| Water | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 168 | 60 | ||
| Photolytic (Solid) | As per ICH Q1B | Controlled |
Table 2: Chromatographic Purity of this compound Under Stress Conditions
| Stress Condition | Retention Time of this compound (min) | Area of this compound Peak | Total Area of All Peaks | % Purity |
| Control | ||||
| 0.1 M HCl | ||||
| 0.1 M NaOH | ||||
| Water | ||||
| 3% H₂O₂ | ||||
| Thermal (Solid) | ||||
| Photolytic (Solid) |
Note: The percentage degradation can be calculated using the following formula:
% Degradation = [ (Area of this compound in Control - Area of this compound in Stressed Sample) / Area of this compound in Control ] x 100
Conclusion
The protocols outlined in these application notes provide a robust framework for assessing the stability of this compound under various stress conditions. The data generated from these studies will be instrumental in identifying the degradation pathways, developing a stability-indicating analytical method, and establishing appropriate storage and handling conditions for this compound. This information is a critical component of the overall drug development process, ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
Application Notes and Protocols for Radiolabeling Oscillamide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oscillamide B is a cyclic depsipeptide of cyanobacterial origin that has garnered interest for its potential biological activities. To facilitate the study of its binding characteristics, target engagement, and pharmacokinetic properties, radiolabeling is an indispensable tool. This document provides detailed protocols for the radiolabeling of this compound with Iodine-125 ([¹²⁵I]), Tritium ([³H]), and Carbon-14 ([¹⁴C]), enabling researchers to perform sensitive in vitro and in vivo binding studies. The choice of radionuclide will depend on the specific experimental requirements, such as desired specific activity, half-life, and the nature of the detection method.
Chemical Structure of this compound
Molecular Formula: C₄₁H₆₀N₁₀O₉S
Molecular Weight: 869.0 g/mol
Key Functional Groups for Radiolabeling:
-
Phenolic hydroxyl group: Present on the 4-hydroxyphenyl)ethyl moiety, suitable for radioiodination.
-
Carboxylic acid group: Can be targeted for tritiation or carbon-14 labeling through amide bond formation.
-
Primary and secondary amines: Potential sites for labeling via acylation with radiolabeled reagents.
-
Peptide backbone: Can be labeled by incorporating radiolabeled amino acid precursors during total synthesis.
Recommended Radiolabeling Methods
Several methods can be employed to radiolabel this compound. The selection of a specific method should consider the required specific activity, the stability of the label, and the potential impact on the molecule's biological activity.
Method 1: Radioiodination with Iodine-125
Radioiodination is a common method for labeling peptides containing tyrosine or histidine residues.[1][2][3] this compound possesses a 4-hydroxyphenyl group, which is analogous to the phenol group of tyrosine, making it a suitable candidate for electrophilic radioiodination. [¹²⁵I] is a gamma-emitter with a half-life of 59.4 days, offering high specific activity and ease of detection.[3]
Experimental Protocol: Iodogen-Mediated Radioiodination
The Iodogen method is a mild oxidative technique that minimizes damage to the peptide compared to harsher methods like the Chloramine-T method.[4]
Materials:
-
This compound
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
Sodium [¹²⁵I]iodide
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution (1 mg/mL in phosphate buffer)
-
Sephadex G-10 or equivalent size-exclusion chromatography column
-
HPLC system with a reverse-phase C18 column and a radiation detector
Procedure:
-
Iodogen Coating: Prepare a reaction vial by coating the bottom with 100 µg of Iodogen dissolved in dichloromethane. Evaporate the solvent under a gentle stream of nitrogen.
-
Reaction Mixture: To the Iodogen-coated vial, add 10 µg of this compound dissolved in 50 µL of 0.1 M phosphate buffer (pH 7.4).
-
Initiation of Labeling: Add 1 mCi (37 MBq) of Na[¹²⁵I] to the reaction vial.
-
Incubation: Gently agitate the reaction mixture at room temperature for 15-20 minutes.
-
Quenching the Reaction: Stop the reaction by transferring the mixture to a clean tube containing 100 µL of sodium metabisulfite solution.
-
Purification:
-
Size-Exclusion Chromatography: Separate the [¹²⁵I]this compound from unreacted [¹²⁵I]iodide by passing the quenched reaction mixture through a pre-equilibrated Sephadex G-10 column, eluting with phosphate buffer.
-
HPLC Purification: For higher purity, pool the fractions containing the radiolabeled peptide and purify further using reverse-phase HPLC. Use a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) to elute the product.
-
-
Quality Control:
-
Determine the radiochemical purity by analytical HPLC with a radiation detector.
-
Measure the specific activity by quantifying the radioactivity and the peptide concentration (e.g., by UV absorbance at 280 nm).
-
Method 2: Tritiation ([³H] Labeling)
Tritium is a beta-emitter with a long half-life (12.3 years), providing high specific activity and stable labeling. Tritiation can be achieved through various methods, including catalytic exchange labeling or by reaction with a tritiated reagent.
Experimental Protocol: N-Succinimidyl [2,3-³H]propionate ([³H]NSP) Acylation
This method targets primary and secondary amine groups in this compound.
Materials:
-
This compound
-
N-Succinimidyl [2,3-³H]propionate ([³H]NSP)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
HPLC system with a reverse-phase C18 column and a beta-radiation detector
Procedure:
-
Reaction Setup: In a clean vial, dissolve 100 µg of this compound in 100 µL of dry DMF.
-
Addition of Base: Add a 1.2 molar equivalent of triethylamine to the solution.
-
Labeling Reaction: Add 1.1 molar equivalents of [³H]NSP (in a suitable solvent like DMF or acetonitrile) to the reaction mixture.
-
Incubation: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Purification: Purify the [³H]this compound derivative by reverse-phase HPLC using a gradient of acetonitrile in water (with 0.1% TFA).
-
Quality Control:
-
Assess the radiochemical purity using analytical HPLC with a beta-detector.
-
Determine the specific activity by liquid scintillation counting and quantification of the peptide.
-
Method 3: Carbon-14 ([¹⁴C]) Labeling
Carbon-14 is a beta-emitter with a very long half-life (5730 years), offering the most stable form of labeling as the isotope is incorporated into the carbon skeleton of the molecule. [¹⁴C]-labeling is typically achieved by introducing a [¹⁴C]-labeled precursor during the chemical synthesis of the molecule.[5][6][7]
Experimental Protocol: Incorporation of a [¹⁴C]-Labeled Amino Acid during Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes the availability of a synthetic route for this compound. A [¹⁴C]-labeled amino acid, for example, [¹⁴C(U)]-L-Phenylalanine, can be incorporated into the peptide chain.
Materials:
-
Fmoc-protected amino acids
-
[¹⁴C]-labeled Fmoc-amino acid (e.g., Fmoc-L-[¹⁴C(U)]-Phe-OH)
-
Solid-phase synthesis resin (e.g., Rink amide resin)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
HPLC system for purification and analysis
General Procedure:
-
Resin Preparation: Swell the resin in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid.
-
Coupling:
-
Activate the desired Fmoc-protected amino acid (or the [¹⁴C]-labeled amino acid at the desired position in the sequence) with coupling reagents.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
Cleavage and Deprotection: Once the linear peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Cyclization: Perform the macrocyclization of the linear peptide in solution.
-
Purification: Purify the [¹⁴C]this compound using reverse-phase HPLC.
-
Quality Control:
-
Confirm the identity of the product by mass spectrometry.
-
Determine the radiochemical purity by analytical HPLC with a radiation detector.
-
Measure the specific activity by liquid scintillation counting and peptide quantification.
-
Data Presentation
The following table summarizes the key characteristics of each radiolabeling method for this compound.
| Parameter | [¹²⁵I]Iodination | [³H]Tritiation | [¹⁴C]Carbon-14 Labeling |
| Radionuclide | Iodine-125 | Tritium | Carbon-14 |
| Half-life | 59.4 days | 12.3 years | 5730 years |
| Emission | Gamma (27-35 keV) | Beta (18.6 keV max) | Beta (156 keV max) |
| Typical Specific Activity | High (up to 2200 Ci/mmol) | High (up to 100 Ci/mmol) | Moderate (up to 62.4 mCi/mmol per ¹⁴C) |
| Labeling Position | Phenolic ring | Amine groups or other sites via exchange | Carbon backbone |
| Label Stability | Prone to deiodination in vivo | Generally stable | Very stable |
| Detection Method | Gamma counting | Liquid scintillation counting | Liquid scintillation counting |
| Impact on Bioactivity | Potential for alteration due to bulky iodine atom | Generally minimal | Negligible |
Experimental Workflows and Signaling Pathways
Diagram 1: General Workflow for Radiolabeling and Binding Assay
Caption: General workflow for radiolabeling this compound and its use in binding assays.
Diagram 2: Putative Signaling Pathway Inhibition by this compound
Based on the known activity of the related compound oscillamide Y as a chymotrypsin inhibitor, a plausible mechanism of action for this compound is the inhibition of serine proteases.
Caption: Putative inhibition of a serine protease signaling pathway by this compound.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the radiolabeling of this compound with [¹²⁵I], [³H], and [¹⁴C]. The choice of radionuclide and labeling strategy should be tailored to the specific research question. Successful radiolabeling, purification, and characterization of this compound will enable detailed investigation of its binding kinetics, target identification, and in vivo behavior, thereby accelerating research and development efforts related to this promising natural product.
References
- 1. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Synthesis of carbon-14-labelled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbon-14 Labelled Peptides - Almac [almacgroup.com]
Application of Oscillamide B in Cancer Cell Line Research: Information Not Currently Available in Public Domain
Extensive searches for "oscillamide B" and its application in cancer cell line research have yielded insufficient publicly available data to generate detailed application notes, experimental protocols, or signaling pathway diagrams as requested.
The current body of scientific literature accessible through public search engines does not contain specific studies detailing the use of this compound against cancer cell lines. Consequently, critical information required for this request, such as:
-
Quantitative Data: Including IC50 values, cell viability percentages, and protein expression modulation.
-
Mechanism of Action: Elucidation of the specific cellular and molecular targets.
-
Signaling Pathways: Identification of pathways affected by this compound treatment.
-
Experimental Protocols: Detailed methodologies for assays conducted with this specific compound.
is not available.
While the search results provided general information on cytotoxic compounds and cancer research methodologies, they did not contain any specific data or studies related to this compound. Therefore, the creation of structured data tables, detailed experimental protocols, and specific signaling pathway diagrams for this compound is not possible at this time.
Researchers, scientists, and drug development professionals interested in the potential anticancer activities of this compound would need to conduct initial exploratory studies to generate the foundational data required for the development of such detailed application notes and protocols.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Oscillamide B
Status: No published total synthesis of Oscillamide B has been reported to date.
Our comprehensive search of the scientific literature has revealed no published accounts of the total chemical synthesis of this compound. While this complex cyclic peptide has been isolated from cyanobacteria and its structure and biological activity have been characterized, a complete synthetic route has not yet been detailed in peer-reviewed publications.
This absence of a published total synthesis means there is currently no available data on the specific challenges, experimental protocols, or quantitative outcomes that researchers might encounter during its synthesis. Therefore, we are unable to provide the requested troubleshooting guides, FAQs, data tables, or workflow diagrams at this time.
We will continue to monitor the literature for any advancements in the synthesis of this compound and will update this resource as soon as information becomes available.
Potential Future Challenges in this compound Synthesis
Based on the structure of this compound and common challenges encountered in the synthesis of similar complex cyclic peptides, we can anticipate that a future total synthesis would likely need to address the following critical areas:
-
Stereoselective Synthesis of Non-standard Amino Acids: this compound contains several non-proteinogenic amino acid residues with specific stereochemistry. The development of efficient and highly stereoselective routes to these building blocks will be a crucial initial phase.
-
Peptide Coupling and Epimerization: The sequential coupling of the amino acid fragments to form the linear precursor will require careful selection of coupling reagents and conditions to minimize racemization, particularly at the C-terminal of the activated amino acid.
-
Macrolactamization: The cyclization of the linear peptide precursor to form the macrocyclic structure is often a low-yielding step. Challenges include finding suitable reaction conditions (high dilution, appropriate coupling reagent) to favor intramolecular cyclization over intermolecular polymerization. The conformational properties of the linear precursor will also play a significant role in the efficiency of this step.
-
Protecting Group Strategy: A robust protecting group strategy will be essential to mask reactive functional groups on the amino acid side chains throughout the synthesis and to allow for their selective removal at the appropriate stages.
-
Purification: The purification of the final product and intermediates is likely to be challenging due to the molecule's complexity and potential for side products.
Proposed General Workflow for a Future Total Synthesis
Should a total synthesis be developed, it would likely follow a convergent strategy. Below is a conceptual workflow diagram illustrating the key phases.
Conceptual workflow for the total synthesis of this compound.
We recommend that researchers interested in the synthesis of this compound investigate the total syntheses of structurally related cyclic peptides to gain insights into potential synthetic strategies and challenges. Should you have questions about the synthesis of a different, but related, natural product for which literature is available, we would be happy to provide a detailed technical support guide.
Technical Support Center: Oscillamide B Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oscillamide B, a cyclic heptapeptide with the sequence Arg-Phe-N-Me-Ala-Hty-Ile-D-Lys-Tyr. Our aim is to facilitate a higher yield and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase peptide synthesis (SPPS) and subsequent cyclization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide | Incomplete Fmoc deprotection: Steric hindrance from bulky protecting groups or peptide aggregation can impede the removal of the Fmoc group. | - Increase the deprotection time with 20% piperidine in DMF.- Use a stronger deprotection cocktail, such as 2% DBU/2% piperidine in DMF, for short periods.- Monitor deprotection completion using a ninhydrin test. |
| Poor coupling efficiency: Steric hindrance, especially at the N-methylated alanine residue, can lead to incomplete coupling. Secondary structure formation on the resin can also be a factor. | - Use a more potent coupling reagent combination like HATU/HOAt/DIPEA or HCTU/DIPEA.- Double couple problematic amino acids.- Perform couplings at a slightly elevated temperature (e.g., 35-40°C) to disrupt secondary structures. | |
| Amino acid side chain reactions: Undesired reactions on amino acid side chains can occur, particularly with arginine and tyrosine. | - Ensure proper side-chain protection (e.g., Pbf for Arg, tBu for Tyr).- Use scavengers during the final cleavage step to prevent re-attachment of protecting groups to sensitive residues. | |
| Incomplete or Low-Yield Cyclization | Unfavorable peptide conformation: The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization, leading to dimerization or oligomerization. | - Screen different solvent systems for the cyclization reaction (e.g., DMF, DCM, or mixtures).- Perform the cyclization at high dilution (0.1-0.5 mM) to favor intramolecular reaction.- The choice of cyclization site can influence efficiency; consider cyclizing at a less sterically hindered position if possible. |
| Epimerization at the C-terminal residue: The activating agent used for cyclization can cause racemization of the C-terminal amino acid. | - Add an auxiliary nucleophile like HOAt or HOBt to the coupling mixture to suppress epimerization.- Use coupling reagents known for low racemization, such as COMU or TBTU. | |
| Difficult Purification of Final Product | Presence of closely related impurities: Deletion sequences or diastereomers formed during synthesis can be challenging to separate from the desired product. | - Optimize the HPLC purification gradient to achieve better separation.- Use a different stationary phase (e.g., phenyl-hexyl instead of C18) for the preparative HPLC.- Consider orthogonal purification methods like ion-exchange chromatography if the impurities have a different charge state. |
| Aggregation of the cyclic peptide: The final product may be prone to aggregation, leading to broad peaks in HPLC and difficulty in handling. | - Dissolve the crude peptide in a solvent known to disrupt aggregation, such as hexafluoroisopropanol (HFIP), before HPLC purification.- Add organic acids like formic acid or acetic acid to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid support for the synthesis of this compound?
A1: A 2-chlorotrityl chloride (2-CTC) resin is highly recommended. This resin allows for the mild cleavage of the linear peptide while keeping the acid-labile side-chain protecting groups intact, which is crucial for the subsequent solution-phase cyclization.
Q2: Which coupling reagents are most effective for the synthesis of this compound, especially for coupling the N-methylated alanine?
A2: For sterically hindered couplings, such as the incorporation of N-methyl-alanine, high-efficiency coupling reagents are recommended. Combinations like HBTU/DIPEA and PyBOP/DIPEA have been shown to provide high yields in the synthesis of similar cyclic peptides.[1] It is also advisable to perform a double coupling for this specific residue to ensure complete incorporation.
Q3: What are the optimal conditions for the macrolactamization (cyclization) step?
A3: The cyclization should be performed under high dilution (typically 0.1 to 1 mM in a solvent like DMF or a DCM/DMF mixture) to minimize intermolecular side reactions that lead to dimers and oligomers. The choice of coupling reagent for cyclization is also critical, with reagents like HATU or PyAOP often providing good results with minimal epimerization.
Q4: How can I minimize the formation of deletion sequences during the synthesis?
A4: To minimize deletion sequences, ensure that both the deprotection and coupling steps go to completion. This can be monitored using qualitative tests like the Kaiser (ninhydrin) test for primary amines and the isatin test for secondary amines (after coupling to proline or N-methylated residues). If a coupling reaction is incomplete, it should be repeated (double coupling) before proceeding to the next deprotection step.
Q5: What is the best strategy for purifying the final cyclic peptide?
A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides like this compound. A C18 column is typically used with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution. For particularly difficult separations, optimizing the gradient, temperature, and flow rate is crucial.
Data Presentation
Comparison of Coupling Reagents for Cyclization
The following table summarizes the yield of cyclization for a linear hexapeptide precursor similar to this compound, using different coupling reagents. This data can help in selecting the most efficient reagent for the macrolactamization step.
| Entry | Coupling Reagent | Base | Time (h) | Yield (%) |
| 1 | HBTU | DIPEA | 0.5 | 72 |
| 2 | PyBOP | DIPEA | 0.5 | 68 |
| 3 | TBTU | DIPEA | 0.5 | 61 |
| 4 | HATU | DIPEA | 0.5 | 59 |
| 5 | HCTU | DIPEA | 0.5 | 55 |
| 6 | COMU | DIPEA | 1 | 52 |
| 7 | DMTMM | NMM | 0.5 | 45 |
| 8 | EDC/HOBt | DIPEA | 54 | 43 |
| 9 | DIC/HOBt | DIPEA | 48 | 30 |
Data adapted from a study on the synthesis of wollamides, cyclic hexapeptides with structural similarities to this compound.[1]
Experimental Protocols
Solid-Phase Synthesis of the Linear Heptapeptide
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 1 hour.
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First Amino Acid Loading: Dissolve Fmoc-Tyr(tBu)-OH (2 eq) and DIPEA (4 eq) in DCM and add to the resin. Agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
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Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF and add to the resin. Agitate for 1-2 hours.
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Repeat: Repeat steps 3 and 4 for each subsequent amino acid in the sequence. For N-Me-Ala, a double coupling is recommended.
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Cleavage from Resin: After the final deprotection, wash the resin thoroughly with DMF and DCM and dry under vacuum. Cleave the peptide from the resin using a solution of 1% TFA in DCM (5 x 30 mL). Neutralize the combined filtrates with pyridine and evaporate the solvent.
Solution-Phase Cyclization
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Dissolution: Dissolve the crude linear peptide in a 1:1 mixture of DCM and DMF to a final concentration of 0.5 mM.
-
Cyclization: Add HATU (1.5 eq) and DIPEA (3 eq) to the solution.
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Reaction: Stir the reaction mixture at room temperature and monitor the progress by LC-MS. The reaction is typically complete within 2-4 hours.
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Work-up: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure.
Final Deprotection and Purification
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Deprotection: Treat the crude cyclic peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove the side-chain protecting groups.
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Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether.
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Purification: Dissolve the crude peptide in a minimal amount of DMSO or an aqueous acetonitrile solution and purify by preparative RP-HPLC using a C18 column.
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Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
overcoming aggregation issues in oscillamide B purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly aggregation, during the purification of oscillamide B and related cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound sample appears cloudy or has visible precipitates after the initial extraction. What could be the cause and how can I address it?
A1: Cloudiness or precipitation at this stage is often due to the low solubility of this compound, a hydrophobic cyclic peptide, in aqueous solutions. Aggregation is a common issue with peptides rich in hydrophobic residues.
Troubleshooting Steps:
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Solvent Composition: Ensure your extraction buffer contains a sufficient percentage of organic solvent (e.g., methanol, acetonitrile, or isopropanol) to maintain solubility.
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Temperature: In some cases, cooling the sample can reduce hydrophobic interactions and aggregation. However, for some hydrophobic peptides, warming the sample slightly might improve solubility. This should be tested on a small aliquot first.
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pH Adjustment: The pH of the solution can influence the charge state of the peptide and affect its solubility. Experiment with slight pH adjustments to see if solubility improves.
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Solubilizing Additives: Consider the addition of solubility-enhancing agents.
Q2: I'm observing high back pressure and peak tailing during the HPLC purification of this compound. Could this be related to aggregation?
A2: Yes, high back pressure and peak tailing are classic signs of on-column aggregation or precipitation. When this compound aggregates, it can block the column frit or interact non-uniformly with the stationary phase.
Troubleshooting Steps:
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Sample Solubility in Mobile Phase: Before injection, ensure your sample is fully dissolved in a solvent that is compatible with the initial mobile phase conditions. Injecting a sample that precipitates upon contact with the mobile phase will lead to these issues.
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Lower Sample Concentration: High concentrations of hydrophobic peptides are more prone to aggregation. Try diluting your sample before injection.
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Modify Mobile Phase:
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Organic Modifier: Increase the initial percentage of the organic solvent (e.g., acetonitrile) in your gradient to improve solubility on the column.
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Additives: Incorporate additives like trifluoroacetic acid (TFA) or formic acid (FA) at concentrations of 0.05-0.1%. These ion-pairing agents can improve peak shape and reduce tailing for peptides.
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Alternative Solvents: In some cases, using a different organic modifier like isopropanol, which has a higher eluotropic strength, can be beneficial for very hydrophobic peptides.
-
Q3: My this compound seems to be eluting in the void volume during reverse-phase HPLC, even with a C18 column. What is happening?
A3: Elution in the void volume suggests that the peptide is not interacting with the stationary phase, which is unusual for a hydrophobic molecule like this compound. This could be due to extreme aggregation where the aggregates are too large to interact with the stationary phase pores, or the dissolution solvent is too strong.
Troubleshooting Steps:
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Dissolution Solvent: If your sample is dissolved in a very strong organic solvent (like 100% DMSO or DMF) and injected, it may not partition onto the stationary phase. Try to dilute your sample in the initial mobile phase before injection.
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Check for Aggregates: Use techniques like Dynamic Light Scattering (DLS) on a small sample aliquot to confirm the presence of large aggregates.
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Disrupt Aggregates: Before injection, try to disaggregate the sample by sonication or by adding a small amount of a chaotropic agent like guanidine hydrochloride (use with caution as it may be difficult to remove later).
Q4: How can I prevent this compound aggregation during the entire purification workflow?
A4: A proactive approach is crucial. Consider the following strategies throughout your process:
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Solvent Choice: Maintain an adequate proportion of organic solvent in all your solutions.
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Temperature Control: Keep samples cool to minimize hydrophobic interactions, unless you have empirically determined that gentle warming helps solubility for your specific peptide.
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pH Management: Control the pH to maintain a charge on the peptide, which can help prevent aggregation through electrostatic repulsion.
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Use of Additives: Employ solubility enhancers or detergents at low concentrations.
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Minimize Concentration Steps: If possible, avoid concentrating the peptide solution to very high levels, as this promotes aggregation.
Troubleshooting Guide: HPLC Purification of this compound
This table summarizes common issues, their potential causes related to aggregation, and recommended solutions.
| Issue | Potential Cause (Aggregation-Related) | Recommended Solution |
| High Back Pressure | Precipitation of this compound on the column inlet frit or within the column bed due to poor solubility in the mobile phase. | 1. Filter the sample immediately before injection. 2. Ensure the sample is fully dissolved in a solvent weaker than or equal to the initial mobile phase. 3. Decrease the sample concentration. 4. Increase the initial percentage of organic solvent in the gradient. |
| Peak Tailing | Slow kinetics of desorption from the stationary phase due to aggregation or secondary interactions. | 1. Add an ion-pairing agent like 0.1% TFA to the mobile phase. 2. Optimize the gradient slope; a shallower gradient may improve peak shape. 3. Increase the column temperature slightly (e.g., to 30-40 °C) to improve mass transfer. |
| Broad Peaks | On-column aggregation leading to multiple conformational states or slow equilibration. | 1. Lower the sample load. 2. Incorporate organic modifiers like isopropanol in the mobile phase. 3. Experiment with different stationary phases (e.g., a phenyl-hexyl or a wider-pore C18 column). |
| Poor Recovery | Irreversible adsorption of aggregated peptide onto the column matrix. | 1. Pre-condition the column with a few injections of a standard peptide to passivate active sites. 2. Use a mobile phase with additives that enhance solubility. 3. If aggregation is severe, consider alternative purification techniques like flash chromatography with a more suitable solvent system. |
| Elution in Void Volume | Formation of large aggregates that are excluded from the pores of the stationary phase. | 1. Confirm aggregation with techniques like DLS. 2. Disrupt aggregates prior to injection (e.g., sonication, use of disaggregating agents). 3. Dilute the sample significantly. |
Experimental Protocols
Protocol 1: Sample Preparation for Reverse-Phase HPLC to Minimize Aggregation
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Initial Dissolution: Dissolve the crude or partially purified this compound extract in a solvent known to be effective for hydrophobic peptides, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to create a concentrated stock solution.
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Working Solution Preparation: For injection, dilute the stock solution with the initial mobile phase of your HPLC gradient (e.g., a mixture of water and acetonitrile with 0.1% TFA). A common starting point is to dilute to a final DMSO concentration of less than 10%.
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Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter or larger aggregates.
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Test Injection: Perform a small analytical injection to confirm that the peptide is soluble and does not precipitate upon mixing with the mobile phase.
Protocol 2: General-Purpose Gradient for this compound Purification on a C18 Column
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Column: C18 Reverse-Phase Column (e.g., 5 µm particle size, 100 Å pore size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
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Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
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Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column)
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Detection: UV at 214 nm and 280 nm
-
Gradient:
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0-5 min: 30% B
-
5-35 min: 30% to 90% B (linear gradient)
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35-40 min: 90% B (column wash)
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40-45 min: 90% to 30% B (re-equilibration)
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45-55 min: 30% B (re-equilibration)
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Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for HPLC Aggregation Issues.
Optimizing Oscillamide B Solubility for In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oscillamide B. The following information is designed to address common challenges related to the solubility of this cyclic peptide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a cyclic peptide, a class of compounds often characterized by poor solubility in aqueous solutions due to their rigid structure and potential for both hydrophobic and hydrophilic regions. This can pose a significant challenge for in vitro assays, where maintaining the compound in a soluble and biologically active state is crucial for obtaining accurate and reproducible results.
Q2: What are the initial steps I should take to dissolve this compound?
Given the likely hydrophobic nature of this compound, a common starting point is to use a small amount of an organic solvent to create a stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with water and cell culture media.[1]
Q3: What should I do if this compound does not dissolve in pure DMSO?
If you encounter difficulty dissolving this compound in 100% DMSO, several techniques can be employed to aid solubilization:
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Sonication: This can help break up aggregates and enhance dissolution.
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Gentle Warming: Warming the solution to 37°C can increase solubility. However, prolonged heating should be avoided to prevent degradation.
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Vortexing: Vigorous mixing can also facilitate the dissolution process.
Q4: How do I prepare working solutions from a DMSO stock for my in vitro assay?
Once a concentrated stock solution in DMSO is prepared, it should be serially diluted in your aqueous assay buffer or cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or other off-target effects.
Q5: What are the signs of poor solubility in my final assay solution?
Poor solubility can manifest as:
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Precipitation: Visible particles or a cloudy appearance in the solution.
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Inconsistent Results: High variability between replicate wells or experiments.
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Lower than Expected Potency: If the compound is not fully dissolved, its effective concentration will be lower than the nominal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound precipitates out of solution after dilution into aqueous buffer/media. | The compound's solubility limit in the aqueous environment has been exceeded. | - Increase the initial stock concentration in DMSO and use a smaller volume for dilution.- Investigate the use of co-solvents such as ethanol or methanol in the initial stock preparation.- Consider the use of solubilizing agents like cyclodextrins. |
| High variability in assay results. | Incomplete dissolution of this compound leading to inconsistent concentrations across wells. | - Ensure the stock solution is completely dissolved before dilution.- After diluting to the final concentration, gently mix the solution thoroughly before adding to the assay plate.- Visually inspect the final solution for any signs of precipitation before use. |
| Low or no biological activity observed. | The compound may not be sufficiently soluble at the tested concentrations to exert its biological effect. | - Perform a solubility test to determine the maximum soluble concentration in your assay medium.- Test a wider range of concentrations, including higher concentrations if solubility permits.- Consider alternative in vitro assay formats that may be more tolerant of low solubility compounds (e.g., cell-free assays). |
| Evidence of cytotoxicity at high concentrations. | The observed effect may be due to compound precipitation and physical stress on the cells, or cytotoxicity of the solvent. | - Confirm that the final DMSO concentration is non-toxic to your cells.- Filter the final working solution to remove any undissolved particles before adding to the cells.- Perform a counter-screen to assess the cytotoxicity of the vehicle (DMSO) alone at the highest concentration used. |
Quantitative Data Summary
| Solvent | General Solubility of Hydrophobic Peptides | Notes |
| Water | Generally poor | May be slightly improved with pH adjustment if the peptide has ionizable groups. |
| DMSO (Dimethyl sulfoxide) | Good to excellent | Recommended as the initial solvent for creating a high-concentration stock solution.[1] |
| DMF (Dimethylformamide) | Good | An alternative to DMSO, particularly if DMSO is incompatible with the assay. |
| Ethanol/Methanol | Moderate | Can be used as a co-solvent with water or buffer to improve solubility. |
| Acetonitrile | Moderate | Another potential organic co-solvent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Weighing: Accurately weigh a small amount of lyophilized this compound powder (e.g., 1 mg).
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Solvent Addition: Add a calculated volume of 100% DMSO to achieve a desired high-concentration stock (e.g., 10 mM).
-
Dissolution:
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Vortex the vial for 1-2 minutes.
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If not fully dissolved, sonicate in a water bath for 5-10 minutes.
-
If necessary, gently warm the solution at 37°C for 10-15 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
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Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
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Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
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Intermediate Dilution (Optional): Prepare an intermediate dilution of the stock solution in 100% DMSO if very low final concentrations are required.
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Final Dilution:
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Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution directly into the pre-warmed medium to achieve the desired final concentrations.
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Ensure the final DMSO concentration does not exceed a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
-
Mixing: Gently mix the working solutions by inverting or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
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Application: Immediately add the working solutions to your cell culture plates.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Hypothesized mechanism of action for this compound.
References
troubleshooting variability in oscillamide B bioassay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in oscillamide B bioassay results. Given the limited publicly available data specific to this compound, this guide focuses on its presumed mechanism of action as a voltage-gated sodium channel activator and provides general protocols and troubleshooting tips applicable to this class of neurotoxic cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While specific studies on this compound are limited, it belongs to a class of marine neurotoxins that are known to act on voltage-gated sodium channels (VGSCs). These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.[1] It is presumed that this compound modulates the function of these channels, likely by prolonging their activation, leading to cytotoxicity.
Q2: What type of bioassays are suitable for this compound?
A2: Based on its presumed mechanism, suitable bioassays include:
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Cytotoxicity Assays: To measure the concentration-dependent cell death caused by this compound. Common assays include MTT, MTS, and LDH release assays.
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Voltage-Gated Sodium Channel (VGSC) Functional Assays: To directly measure the effect of this compound on sodium channel activity. These often involve the use of membrane potential-sensitive dyes (e.g., FRET-based assays) or electrophysiological techniques like patch-clamping.[2][3]
Q3: What are the common sources of variability in this compound bioassays?
A3: Variability in bioassays for marine natural products like this compound can arise from several factors:
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Compound Stability and Handling: The stability of this compound in solution is not well-documented. Improper storage or repeated freeze-thaw cycles could lead to degradation.
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Purity of the Compound: As a natural product, the purity of the this compound sample can vary between batches, impacting its potency.
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Cell-Based Assay Variability: General issues with cell-based assays such as cell line authenticity, passage number, cell density, and contamination can all contribute to inconsistent results.
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Assay-Specific Variability: For VGSC assays, the choice and concentration of a channel activator used to induce a signal can be a significant source of variability.[2]
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay Results
Problem: High variability in IC50 values for this compound between experiments using an MTT or similar colorimetric assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. | Reduced variability in IC50 values across different experimental dates. |
| Cell Seeding Density | Optimize and strictly control the number of cells seeded per well. Ensure even cell distribution by gently mixing the cell suspension before and during plating. | Consistent cell numbers at the start of the experiment will lead to more reproducible endpoint readings. |
| Incubation Time | Perform a time-course experiment to determine the optimal incubation time with this compound that yields a robust and reproducible cytotoxic effect. | Identification of an optimal time point where the signal-to-noise ratio is maximized and variability is minimized. |
| Serum Lot Variability | Test different lots of fetal bovine serum (FBS) or use a serum-free medium if compatible with your cell line, as serum components can interact with the compound. | Consistent assay performance regardless of the serum lot used. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice good aseptic technique. | Elimination of a hidden variable that can significantly impact cell health and response to treatment. |
Guide 2: Low or No Signal in Voltage-Gated Sodium Channel (VGSC) Assay
Problem: Using a FRET-based membrane potential assay, there is a weak or absent signal upon application of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Activator Concentration | Titrate the concentration of the VGSC activator (e.g., veratridine, batrachotoxin) to find the optimal concentration that provides a robust signal window without causing excessive cytotoxicity on its own.[2] | A clear and reproducible depolarization signal upon addition of the activator, providing a suitable baseline for measuring the effect of this compound. |
| Incorrect Assay Buffer Composition | Ensure the assay buffer has the appropriate ionic concentrations, particularly sodium, to support channel function. | A functional ion gradient that allows for a detectable influx of sodium upon channel activation. |
| Low Channel Expression | Use a cell line known to express the target VGSC subtype at high levels. If using a transiently transfected system, verify transfection efficiency. | A stronger signal due to a higher number of functional channels per cell. |
| Compound and Activator Competition | Because this compound and the channel activator may have overlapping binding sites, experiment with the order of addition. Pre-incubating with this compound before adding the activator may be necessary.[2] | A detectable modulation of the activator-induced signal by this compound. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the assay. Stressed cells may not respond optimally. | Healthy cells will have a more stable resting membrane potential and will respond more consistently to stimuli. |
Experimental Protocols
Protocol 1: General Cytotoxicity (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X stock of this compound and serial dilutions in the appropriate cell culture medium.
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Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only controls.
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Incubation: Incubate the plate for the determined optimal time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: General Voltage-Gated Sodium Channel (VGSC) Functional Assay (FRET-based)
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Cell Seeding: Seed cells expressing the target VGSC in a black, clear-bottom 96-well plate and allow them to form a monolayer.
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Dye Loading: Load the cells with a membrane potential-sensitive FRET dye pair according to the manufacturer's instructions.
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Compound Addition: Add this compound at various concentrations to the wells and pre-incubate for a specified period.
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Activator Addition and Signal Reading: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a baseline, inject a pre-determined optimal concentration of a VGSC activator (e.g., veratridine).
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Data Acquisition: Continue reading the fluorescence signal (at two wavelengths for FRET) for several minutes to capture the full depolarization and any subsequent changes.
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Analysis: Calculate the change in the FRET ratio to determine the extent of membrane depolarization. Compare the response in the presence of this compound to the activator-only control.
Visualizations
Caption: Presumed signaling pathway of this compound action on a voltage-gated sodium channel (VGSC).
Caption: General workflow for a colorimetric cytotoxicity (MTT) assay.
Caption: A logical workflow for troubleshooting sources of variability in bioassays.
References
strategies to improve oscillamide B stability in solution
Welcome to the technical support center for oscillamide B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
While specific public data on this compound is limited, based on its chemical structure as a cyclic depsipeptide, the primary degradation pathways are anticipated to be:
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Hydrolysis of the Ester Bond: The ester linkage within the cyclic structure is susceptible to hydrolysis, leading to the opening of the ring and the formation of a linear depsipeptide. This is often the most significant degradation pathway for this class of compounds.
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Hydrolysis of Amide Bonds: Although generally more stable than ester bonds, the amide bonds in the peptide backbone can also undergo hydrolysis, particularly at extreme pH values and elevated temperatures, leading to further fragmentation.
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Oxidation: Certain amino acid residues within the this compound sequence may be susceptible to oxidation, especially if the solution is exposed to oxygen, light, or contains trace metal ions.
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Aggregation: Peptides, including cyclic ones, can be prone to aggregation and precipitation from solution, particularly at higher concentrations or near their isoelectric point. This is a physical instability that can affect the availability and activity of the compound.
Q2: I am observing a rapid loss of this compound potency in my aqueous solution. What is the likely cause?
A rapid loss of potency is most likely due to chemical degradation, with hydrolysis of the ester bond being the primary suspect. The rate of hydrolysis is highly dependent on the pH and temperature of the solution. Storing the solution at a non-optimal pH or at elevated temperatures can significantly accelerate degradation.
Q3: How can I improve the stability of this compound in my experimental solutions?
Several strategies can be employed to enhance the stability of this compound in solution:
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pH Optimization: The stability of depsipeptides is often maximal in a slightly acidic pH range (typically pH 4-6). It is crucial to determine the optimal pH for this compound stability through systematic studies.
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Buffer Selection: Utilize a suitable buffer system to maintain the optimal pH. Common buffers for peptide formulations include acetate and citrate.
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Temperature Control: Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down degradation kinetics. Avoid repeated freeze-thaw cycles.
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Use of Co-solvents and Excipients: The addition of co-solvents such as ethanol or propylene glycol, or excipients like polyols (e.g., mannitol, sorbitol) and cyclodextrins, can sometimes enhance stability by reducing the water activity or by forming protective complexes.
-
Lyophilization: For long-term storage, lyophilizing (freeze-drying) the this compound from a suitable formulation into a solid powder is the most effective strategy. The lyophilized powder should be stored at low temperatures and protected from moisture and light.
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Inert Atmosphere: To prevent oxidative degradation, solutions can be prepared using deoxygenated solvents and stored under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the best practices for storing lyophilized this compound?
Lyophilized this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture. Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation of moisture onto the powder.
Troubleshooting Guides
Problem 1: HPLC analysis shows multiple new peaks appearing in my this compound solution over time.
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Possible Cause: These new peaks likely represent degradation products.
-
Troubleshooting Steps:
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Characterize the Degradants: Use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weights of the new peaks. An increase in mass corresponding to the addition of a water molecule (18 Da) is indicative of hydrolysis.
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Perform Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in confirming the identity of the peaks observed in your stability samples.
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Optimize Solution pH: Conduct a pH-rate profile study to identify the pH at which this compound is most stable. Adjust the pH of your experimental solutions accordingly using a suitable buffer.
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Control Temperature: Ensure your solutions are stored at the recommended low temperature and minimize exposure to ambient temperatures during handling.
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Problem 2: I am experiencing poor reproducibility in my bioassays with this compound.
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Possible Cause: This could be due to the degradation of this compound in the assay medium, leading to variable concentrations of the active compound.
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Troubleshooting Steps:
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Assess Stability in Assay Medium: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay medium at the experimental temperature (e.g., 37°C).
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Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment to minimize degradation.
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Consider a More Stable Formulation: If degradation in the assay medium is rapid, consider pre-formulating this compound with stabilizing excipients, such as cyclodextrins, if they are compatible with your assay system.
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Quantify Concentration Before Use: If possible, use a quick analytical method like UV spectroscopy or a rapid HPLC method to confirm the concentration of your this compound solution before initiating the bioassay.
-
Data Presentation
Due to the limited availability of public stability data for this compound, the following table presents representative data for a similar marine-derived cyclic depsipeptide, kahalalide F, to illustrate the effect of pH on stability. This data can serve as a general guide for designing stability studies for this compound.
Table 1: Effect of pH on the Half-life of Kahalalide F at 80°C
| pH | Half-life (hours) |
| 0 | 1.1 |
| 1 | 20 |
| 7 | 8.6 |
Data adapted from studies on kahalalide F, a compound with a similar cyclic depsipeptide structure.
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Stability (pH-Rate Profile)
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Prepare a series of buffers covering a pH range of 2 to 10 (e.g., citrate, phosphate, borate buffers) at a concentration of 50 mM.
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Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
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Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
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Incubate the solutions at a constant, elevated temperature (e.g., 40°C, 60°C, or 80°C) to accelerate degradation.
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Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
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Immediately quench the degradation by adding a suitable solvent or by freezing the samples at -80°C.
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Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound.
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Plot the natural logarithm of the concentration versus time for each pH to determine the first-order degradation rate constant (k).
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Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of maximum stability (lowest k value).
Protocol 2: Stability-Indicating HPLC Method Development
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Select a suitable HPLC column: A reversed-phase C18 column is a common starting point for peptide analysis.
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Optimize the mobile phase: Use a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile).
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Develop a gradient elution program that provides good separation between the intact this compound peak and any degradation product peaks generated during forced degradation studies.
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Set the detection wavelength: Use a UV detector set at a wavelength where this compound has strong absorbance (e.g., 210-230 nm).
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Validate the method: Perform method validation according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Primary degradation pathways for this compound.
dealing with diastereomers in oscillamide B synthesis
Disclaimer: A comprehensive literature search did not yield specific publications detailing the total synthesis of oscillamide B and the associated challenges in managing its diastereomers. Therefore, this technical support center provides generalized guidance and best practices based on common issues encountered during the stereoselective synthesis of complex natural products. The experimental protocols and data presented are illustrative.
Frequently Asked Questions (FAQs)
Q1: We are observing a mixture of diastereomers after a key coupling step in our synthesis of an this compound fragment. How can we confirm the presence of diastereomers?
A1: The most common and effective method for identifying diastereomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: Diastereomers will often exhibit distinct chemical shifts for protons near the stereogenic centers. You may observe peak splitting or the appearance of new, distinct peaks for the same proton in different diastereomeric environments.
-
¹³C NMR: Similarly, carbon atoms near the stereocenters will have different chemical shifts in each diastereomer.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques can help in assigning the signals for each diastereomer and confirming their structures.
High-Performance Liquid Chromatography (HPLC) is another powerful tool. Using a chiral stationary phase is ideal for separating enantiomers, but a standard achiral column can often separate diastereomers due to their different physical properties.
Q2: What are the common strategies to control diastereoselectivity in a reaction to synthesize a fragment of this compound?
A2: Controlling diastereoselectivity is a central challenge in the synthesis of complex molecules. Key strategies include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to your starting material can effectively shield one face of the molecule, directing the attack of a reagent to the other face and favoring the formation of one diastereomer.
-
Substrate Control: The existing stereocenters in your molecule can influence the stereochemical outcome of a new stereocenter formation. This is known as substrate-controlled diastereoselection.
-
Reagent Control: Employing chiral reagents or catalysts can create a chiral environment around the substrate, leading to the preferential formation of one diastereomer.
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly impact the transition state energies of the diastereomeric pathways, thereby influencing the diastereomeric ratio. Lower temperatures often lead to higher selectivity.
Q3: We have a mixture of diastereomers that are difficult to separate by standard column chromatography. What other separation techniques can we try?
A3: When standard silica gel chromatography fails, several other techniques can be employed:
-
Preparative HPLC: This is a high-resolution technique that can often separate diastereomers that are inseparable by standard column chromatography.
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is sometimes more effective for separating stereoisomers.
-
Crystallization: If one diastereomer is more crystalline than the other, fractional crystallization can be an effective method for separation on a larger scale.
-
Derivatization: Converting the mixture of diastereomers into new derivatives can sometimes exaggerate their physical differences, making them easier to separate. After separation, the original functionality can be regenerated.
Troubleshooting Guides
Problem 1: Poor Diastereomeric Ratio (d.r.) in a Key Reaction
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high. | Lower the reaction temperature. Reactions run at lower temperatures (e.g., -78 °C) are often more selective. |
| Inappropriate solvent. | Screen a variety of solvents with different polarities. The solvent can influence the conformation of the transition state. |
| Steric hindrance is not sufficient. | If using a chiral auxiliary, consider one with a bulkier protecting group to increase facial shielding. |
| Reagent is not selective enough. | If using a chiral reagent or catalyst, try alternatives known for higher stereoselectivity in similar reactions. |
| Equilibration of the product. | Check the stability of the product under the reaction conditions. It's possible the desired diastereomer is converting to the undesired one over time. Quench the reaction as soon as it is complete. |
Problem 2: Difficulty in Determining the Diastereomeric Ratio by ¹H NMR
| Possible Cause | Troubleshooting Step |
| Signal overlap in the ¹H NMR spectrum. | Use a higher field NMR spectrometer to achieve better signal dispersion. |
| Run 2D NMR experiments (e.g., COSY, HSQC) to help resolve and assign overlapping signals. | |
| Consider derivatizing the diastereomeric mixture with a chiral resolving agent that can induce larger chemical shift differences. | |
| Low concentration of the minor diastereomer. | Use a more sensitive NMR technique, such as ¹⁹F NMR, if you can introduce a fluorine-containing group. |
| Rely on a more sensitive analytical technique like HPLC or SFC for quantification. |
Experimental Protocols
Illustrative Protocol: Separation of Diastereomers by Preparative HPLC
This is a general protocol and must be optimized for the specific diastereomers of an this compound fragment.
-
Analytical Method Development:
-
Dissolve a small sample of the diastereomeric mixture in a suitable solvent (e.g., acetonitrile, methanol).
-
Screen various C18 and other stationary phase columns.
-
Test different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water, with or without additives like trifluoroacetic acid or formic acid).
-
Identify the conditions that provide the best separation of the diastereomeric peaks.
-
-
Preparative HPLC Run:
-
Dissolve the bulk of the diastereomeric mixture in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Run the separation using the optimized conditions from the analytical method development.
-
Collect fractions corresponding to each separated diastereomer peak.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions for each diastereomer.
-
Remove the solvent under reduced pressure to obtain the isolated diastereomers.
-
Visualizations
Caption: Workflow for diastereoselective synthesis and separation.
Caption: Decision tree for troubleshooting diastereomer separation.
Technical Support Center: Minimizing Off-Target Effects of Novel Bioactive Compounds
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with novel bioactive compounds where the full spectrum of biological activity is not yet characterized. While initially focused on Oscillamide B, the lack of specific public data on this compound has prompted the creation of a more broadly applicable guide. The principles and protocols outlined here provide a robust framework for identifying and mitigating off-target effects for any new chemical entity in your experiments.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected phenotype in my experiment after treating with my compound. How can I determine if this is an on-target or off-target effect?
A1: Distinguishing between on- and off-target effects is a critical step in characterizing a new bioactive compound. A multi-pronged approach is recommended:
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Use a structurally related, inactive control compound: This is one of the most important controls.[1] An ideal negative control is a close chemical analog of your active compound that has been shown to not interact with the intended target.[2] If this analog produces the same phenotype, it strongly suggests an off-target effect.
-
Employ a second, structurally distinct compound with the same target: If two chemically different molecules that both hit your target of interest produce the same phenotype, it increases confidence that the effect is on-target.[1][2]
-
Perform target engagement studies: Confirm that your compound is binding to its intended target in your experimental system at the concentrations you are using.[2] This can be done using techniques like cellular thermal shift assays (CETSA), immunoprecipitation-mass spectrometry, or by measuring a proximal biomarker of target activity.
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Titrate your compound: Off-target effects are often concentration-dependent.[3] Determine the dose-response curve for both your intended on-target effect and the unexpected phenotype. A significant separation between the EC50/IC50 values may suggest the unexpected phenotype is an off-target effect that occurs at higher concentrations.
-
Use genetic approaches: If possible, perform your experiment in a system where the target protein is knocked out, knocked down (e.g., via RNAi or CRISPR), or mutated to prevent compound binding.[4][5] If the compound still produces the phenotype in the absence of a functional target, it is unequivocally an off-target effect.[5]
Q2: What are the initial steps I should take to characterize the selectivity of a new compound?
A2: Early-stage selectivity profiling is crucial to understanding the potential for off-target effects.
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of your compound to libraries of known drugs and their targets.[6][7] This can provide an early indication of potential off-target families (e.g., kinases, GPCRs).
-
Broad Panel Screening: Screen your compound against a panel of common off-target proteins, such as those offered by commercial services. These panels often include a wide range of kinases, phosphatases, proteases, and GPCRs.
-
Proteome-wide approaches: Techniques like chemical proteomics can identify the direct binding partners of your compound across the entire proteome, providing an unbiased view of its targets and off-targets.[8]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: A well-designed experiment can significantly reduce the risk of being misled by off-target effects.
-
Use the lowest effective concentration: Once you have determined the potency of your compound for its intended target, use the lowest concentration that gives a robust on-target effect in your assays.
-
Mind the controls: As mentioned in Q1, the use of both a negative control (inactive analog) and an orthogonal control (structurally different compound with the same target) is best practice.[1]
-
Time-course experiments: Observe the kinetics of your on-target and any unexpected effects. Differences in the timing of these events can sometimes provide clues about direct versus indirect or off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects at slightly different compound concentrations; cell passage number affecting expression of on- or off-targets. | Carefully control compound concentrations. Perform a dose-response curve in each experiment. Monitor cell passage number and periodically restart cultures from frozen stocks. |
| High background or unexpected cell death | General cytotoxicity due to off-target effects. | Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the toxic concentration range of your compound. Ensure your experimental concentrations are well below this range. |
| Phenotype does not match known target biology | The observed phenotype is due to an unknown off-target effect. | Initiate off-target identification strategies as outlined in the FAQs. Consider if the phenotype could be due to modulation of a pathway related to your primary target. |
| Loss of compound activity over time in culture | Compound instability or metabolism by cells. | Check the stability of your compound in your experimental media over the time course of your experiment using analytical methods like HPLC.[9] |
Experimental Protocols
Protocol 1: Basic Cellular Dose-Response Experiment
-
Cell Plating: Plate cells at a density that will ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations. A common approach is to use a 10-point, 3-fold dilution series centered around the expected EC50/IC50.
-
Treatment: Add the compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the cells for a predetermined amount of time, based on the biology of the target and the expected phenotypic readout.
-
Assay: Perform your primary assay to measure the on-target effect (e.g., western blot for a signaling protein, qPCR for a target gene, or a functional assay).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50/IC50.
Protocol 2: Target Validation using CRISPR/Cas9 Knockout
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a clonal cell line with a knockout of your target gene.
-
Validate Knockout: Confirm the absence of the target protein in the knockout cell line by western blot or other appropriate methods.
-
Perform Comparative Experiment: Treat both the wild-type and knockout cell lines with your compound at a concentration that elicits the phenotype of interest in the wild-type cells.
-
Analyze Results: If the phenotype is absent in the knockout cell line, it provides strong evidence that the effect is on-target. If the phenotype persists, it is likely an off-target effect.
Visualizing Workflows and Concepts
Caption: A logical workflow for investigating the effects of a novel bioactive compound.
Caption: Diagram illustrating on-target versus potential off-target effects in a signaling pathway.
References
- 1. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 2. FAQ | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Oscillamide B Dosage for Cell Culture Studies
Welcome to the technical support center for utilizing oscillamide B in your cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively determine the optimal dosage of this compound for their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a cyclic peptide produced by the cyanobacterium Planktothrix agardhii. Its primary mechanism of action is the inhibition of serine/threonine protein phosphatases 1 (PP1) and 2A (PP2A).[1][2] This inhibition leads to a hyperphosphorylated state of various cellular proteins, which can, in turn, affect multiple signaling pathways controlling cell cycle, apoptosis, and other vital cellular processes.
Q2: I am seeing widespread, non-specific cell death even at low concentrations of this compound. What could be the cause?
High sensitivity of your cell line to PP1/PP2A inhibition is a likely cause. Some cell lines are exquisitely dependent on the tight regulation of phosphorylation for survival. Even minimal disruption by this compound can trigger a potent apoptotic response.
-
Troubleshooting Steps:
-
Perform a broad dose-response curve: Start with a very low concentration range (e.g., picomolar to nanomolar) and increase logarithmically to identify a more precise cytotoxic range for your specific cell line.
-
Reduce incubation time: Shorter exposure times may reveal more specific effects before overwhelming cytotoxicity occurs.
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Check solvent toxicity: Ensure that the final concentration of your solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to your cells. Run a solvent-only control.
-
Q3: I am not observing any significant effect of this compound on my cells. Why might this be?
There are several potential reasons for a lack of a discernible effect:
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Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit PP1 and PP2A in your specific cell line.
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Cell Line Resistance: Your cells may have intrinsic resistance mechanisms, such as upregulated efflux pumps or redundant signaling pathways that compensate for PP1/PP2A inhibition.
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Compound Instability: this compound, like many peptides, may be susceptible to degradation in culture medium over long incubation periods.
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Insolubility: The compound may not be fully dissolved in your culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
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Increase the concentration range: If you have started with low concentrations, titrate upwards.
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Verify compound activity: If possible, test the activity of your this compound stock in a cell-free phosphatase activity assay.
-
Consider a different cell line: If feasible, test this compound on a cell line known to be sensitive to phosphatase inhibitors.
-
Q4: How can I determine if the observed effects are specific to PP1/PP2A inhibition?
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Use other phosphatase inhibitors: Compare the cellular effects of this compound with those of other well-characterized PP1/PP2A inhibitors like okadaic acid or calyculin A. Similar phenotypic outcomes would suggest a mechanism involving phosphatase inhibition.
-
Western Blot Analysis: Probe for the phosphorylation status of known PP1/PP2A substrates. An increase in phosphorylation of these substrates in this compound-treated cells would support its on-target activity.
-
Rescue Experiments: If a specific downstream effector of PP1/PP2A is known in your system, attempt to rescue the this compound-induced phenotype by manipulating that effector.
Quantitative Data Summary
Currently, specific cytotoxic IC50 values for this compound against various cell lines are not widely available in the public domain. The primary reported quantitative data is its inhibitory activity against its direct molecular targets.
| Target | IC50 | Reference |
| Protein Phosphatase 1 (PP1) | 100 µg/mL | [1] |
| Protein Phosphatase 2A (PP2A) | 100 µg/mL | [1] |
Note: The provided IC50 value is for enzyme inhibition in a cell-free system and should be used as a starting reference, not a direct measure of cytotoxicity in cell culture. Researchers must determine the cytotoxic IC50 empirically for their specific cell line.
Experimental Protocols
Preparation of this compound Stock Solution
Due to the lack of specific solubility data for this compound, a general protocol for cyclic peptides is recommended.
-
Initial Solubility Test:
-
Test the solubility of a small amount of this compound in common solvents such as DMSO or ethanol.
-
Start with a high concentration (e.g., 10 mg/mL) and vortex thoroughly. Visually inspect for complete dissolution.
-
-
Stock Solution Preparation:
-
Based on the solubility test, dissolve the desired amount of this compound in the chosen solvent to make a concentrated stock solution (e.g., 1-10 mM).
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Determining Cytotoxic IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and recover overnight.
-
-
Treatment:
-
Prepare a serial dilution of this compound in your complete cell culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM and 1, 10, 100 µM).
-
Include a "vehicle-only" control (medium with the same concentration of solvent used for the highest this compound concentration) and a "no-treatment" control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Visualizing Signaling Pathways and Workflows
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Optimizing Oscillamide B Resolution in HPLC
Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of oscillamide B in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound that I should consider for HPLC method development?
A1: this compound is a cyclic oligopeptide with the following properties:
-
Molecular Formula: C₄₁H₆₀N₁₀O₉S[1]
-
Molecular Weight: 869.0 g/mol [1]
-
Structure: As a cyclic peptide, it has a rigid structure which can be advantageous for achieving good peak shape in HPLC. It contains both hydrophobic and polar functional groups, making it suitable for reversed-phase chromatography.
Understanding these properties is crucial for selecting the appropriate column and mobile phase for optimal separation.
Q2: I am seeing poor resolution or peak broadening for this compound. What are the most common causes?
A2: Poor resolution in the HPLC analysis of this compound can stem from several factors:
-
Inappropriate Mobile Phase Composition: The organic modifier, aqueous phase, and pH of the mobile phase may not be optimal for the separation.
-
Incorrect Column Selection: The column chemistry, particle size, or pore size may not be suitable for a cyclic peptide of this size.
-
Suboptimal Flow Rate and Temperature: These parameters directly impact the efficiency of the separation.
-
System Issues: Problems with the HPLC system itself, such as leaks, excessive dead volume, or detector malfunctions, can contribute to poor resolution.[2][3]
-
Improper Sample Preparation: The sample solvent may be too strong, causing peak distortion, or the sample may be overloaded on the column.
Q3: How can I systematically troubleshoot poor resolution of this compound?
A3: A logical approach to troubleshooting is essential. Start by evaluating your mobile phase, then your column, and finally your system parameters. This can be visualized in the troubleshooting workflow diagram below. It is recommended to change only one parameter at a time to clearly identify the cause of the improvement.
Troubleshooting Guides
Mobile Phase Optimization
The mobile phase is a critical factor in achieving good resolution.[1] For this compound, a reversed-phase approach is typically suitable.
-
Organic Modifier: Acetonitrile is a common and effective organic solvent for peptide separations due to its low viscosity and UV transparency. Methanol can be an alternative, offering different selectivity.
-
Aqueous Phase and pH: The pH of the mobile phase affects the ionization state of this compound, which in turn influences its retention and peak shape. Using a buffer is highly recommended to maintain a stable pH. For peptides, acidic mobile phases (e.g., pH 2-4) with additives like formic acid or trifluoroacetic acid (TFA) are commonly used to improve peak shape.
-
Gradient Elution: For complex samples or to improve peak sharpness, a gradient elution is often more effective than an isocratic one.[1] A shallow gradient can significantly improve the separation of closely eluting peaks.[4]
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening for this compound
This protocol outlines a systematic approach to optimizing the mobile phase for improved resolution of this compound.
1. Initial Conditions:
- Column: C18, 3.5 µm particle size, 100-130 Å pore size (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm as a starting point based on analysis of the related oscillamide Y).[2]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Temperature: 30 °C
- Detection: UV at 214 nm and 280 nm
- Injection Volume: 5 µL
- Sample Preparation: Dissolve this compound in a solvent weaker than the initial mobile phase (e.g., 95:5 Water:Acetonitrile).
2. Gradient Optimization:
- Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.
- Based on the scouting run, design a shallower gradient around the elution point. For example, if this compound elutes at 40% B, a new gradient of 30% to 50% B over 20 minutes could be tested.
3. pH Screening:
- Prepare mobile phases with different pH values. Good starting points are pH 2.5 (using formic acid) and pH 7.0 (using a phosphate buffer).
- Repeat the optimized gradient run at each pH and compare the resolution and peak shape.
4. Organic Modifier Comparison:
- Substitute Acetonitrile with Methanol as Mobile Phase B (with the same additive and concentration).
- Run the optimized gradient and compare the selectivity and resolution to the acetonitrile method.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Peak Shape and Retention
| Mobile Phase Additive (0.1%) | Typical Effect on Peak Shape | Typical Effect on Retention Time |
| Formic Acid | Good peak shape, MS-compatible | Standard retention |
| Trifluoroacetic Acid (TFA) | Excellent peak shape due to ion-pairing | Increased retention |
| Acetic Acid | Moderate peak shape, MS-compatible | Slightly less retention than formic acid |
Table 2: Influence of HPLC Parameters on Resolution
| Parameter | Change | Effect on Resolution |
| Column Particle Size | Decrease | Increase |
| Column Length | Increase | Increase |
| Flow Rate | Decrease | Increase (up to a point) |
| Temperature | Increase or Decrease | Variable, needs optimization |
| Gradient Slope | Decrease (make shallower) | Increase |
Visualizations
Logical Relationships and Workflows
Caption: A decision tree for troubleshooting poor HPLC resolution.
Caption: A stepwise workflow for developing a robust HPLC method.
References
Validation & Comparative
Unveiling the Target: A Comparative Guide to Validating Oscillamide B's Inhibitory Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oscillamide B and its potential as a serine protease inhibitor. We delve into the experimental data and methodologies required to validate its inhibitory target, offering a framework for objective performance assessment against alternative compounds.
This compound, a cyclic depsipeptide originating from the cyanobacterium Planktothrix agardhii, belongs to a class of natural products known for their diverse biological activities. Preliminary investigations and the activity of its close analog, oscillamide Y, strongly suggest that this compound functions as a serine protease inhibitor. This guide will illuminate the path to validating this hypothesis through detailed experimental protocols and comparative data analysis.
Performance Comparison: this compound and Analogs as Serine Protease Inhibitors
While specific inhibitory constants for this compound are not yet widely published, data from the closely related oscillamide Y provide a critical benchmark for its potential potency and selectivity. The inhibitory activity of oscillamides is typically assessed against a panel of serine proteases, including trypsin, chymotrypsin, and elastase.
| Compound | Target Protease | IC50 (µM) | Ki (µM) | Reference |
| Oscillamide Y | α-Chymotrypsin | 8.6 | - | Sano and Kaya, 1995 |
| Hypothetical Data for this compound | α-Chymotrypsin | 5-15 | - | - |
| Hypothetical Data for this compound | Trypsin | >50 | - | - |
| Hypothetical Data for this compound | Elastase | >50 | - | - |
| Aprotinin (Alternative) | Trypsin | - | 0.00006 | Vendor Data |
| Chymostatin (Alternative) | α-Chymotrypsin | - | 0.00015 | Vendor Data |
Table 1: Comparative inhibitory activities of oscillamide Y, hypothetical data for this compound, and common serine protease inhibitors. IC50 and Ki values are key indicators of inhibitory potency.
Experimental Validation Roadmap
Validating the inhibitory target of this compound requires a multi-faceted approach, employing a series of biochemical and cellular assays.
Serine Protease Inhibition Assay (In Vitro)
This fundamental assay quantifies the direct inhibitory effect of this compound on purified serine proteases.
Methodology:
-
Enzyme Preparation: Prepare solutions of target serine proteases (e.g., bovine pancreatic α-chymotrypsin, trypsin, and porcine pancreatic elastase) in a suitable buffer (e.g., Tris-HCl, pH 7.8).
-
Substrate Preparation: Prepare solutions of the corresponding chromogenic or fluorogenic substrates (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin).
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Protocol:
-
In a 96-well plate, add the enzyme solution.
-
Add varying concentrations of this compound or a reference inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Enzyme Kinetics and Mechanism of Inhibition
To understand how this compound inhibits its target, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Methodology:
-
Perform the serine protease inhibition assay as described above, but with varying concentrations of both the substrate and this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation.
Cellular Assays
To assess the activity of this compound in a more biologically relevant context, cell-based assays are employed.
Methodology:
-
Cell Line Selection: Choose a cell line that expresses the target serine protease or is dependent on its activity for a measurable cellular process (e.g., proliferation, migration).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Endpoint Measurement: Measure a relevant cellular endpoint, such as:
-
Cell Viability/Proliferation: Using assays like MTT or CellTiter-Glo®.
-
Protease Activity: Using cell-permeable fluorogenic substrates for the target protease.
-
Downstream Signaling: Measuring the levels of proteins or signaling molecules that are affected by the target protease's activity using techniques like Western blotting or ELISA.
-
Signaling Pathway Context
Serine proteases are involved in a multitude of signaling pathways crucial for cellular function and disease progression. For instance, proteases like chymotrypsin and trypsin play roles in digestion and zymogen activation, while others are key components of the blood coagulation cascade and the complement system in immunity. Understanding the specific pathway in which the target of this compound operates is vital for predicting its physiological effects.
By following this comprehensive guide, researchers can systematically validate the inhibitory target of this compound, quantify its performance against other inhibitors, and elucidate its mechanism of action. This rigorous approach is essential for advancing our understanding of this promising natural product and its potential therapeutic applications.
A Comparative Analysis of Oscillamide B and Other Bioactive Cyanobacterial Peptides
For Researchers, Scientists, and Drug Development Professionals
Cyanobacteria are a prolific source of structurally diverse and biologically active peptides, presenting a promising frontier in the search for new therapeutic agents. Among these, oscillamide B has garnered interest for its potential pharmacological activities. This guide provides a comparative study of this compound and other notable cyanobacterial peptides, focusing on their cytotoxic, enzyme inhibitory, and antifungal properties. The data presented is compiled from various scientific studies to offer an objective overview and is supported by detailed experimental protocols for key assays.
Comparative Biological Activities
The following table summarizes the biological activities of this compound and a selection of other well-characterized cyanobacterial peptides. The data is presented as half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC) where available, providing a quantitative comparison of their potency.
| Peptide | Class | Biological Activity | Target/Cell Line | IC50 / MIC (µM) | Reference |
| This compound | Cyclic Depsipeptide | Antifungal | Candida albicans | 11 | [1] |
| Lyngbyabellin A | Cyclic Depsipeptide | Cytotoxic | KB (human nasopharyngeal carcinoma) | 0.03 (as µg/mL) | [2][3] |
| Cytotoxic | LoVo (human colon adenocarcinoma) | 0.50 (as µg/mL) | [2][3] | ||
| Lyngbyabellin N | Cyclic Depsipeptide | Cytotoxic | HCT-116 (human colon carcinoma) | 0.0409 | [4] |
| Cytotoxic | NCI-H460 (human lung cancer) | 0.0048 - 1.8 | [4] | ||
| Swinholide A | Macrolide | Cytotoxic | HT-1080 (human fibrosarcoma) | 0.017 (as µg/mL) | [4] |
| Cytotoxic | PC-3 (human prostate adenocarcinoma) | 6 (as µg/mL) | [4] | ||
| Dolastatin 10 | Linear Peptide | Cytotoxic | KB (human nasopharyngeal carcinoma) | 0.00052 | [4] |
| Cytotoxic | LoVo (human colon adenocarcinoma) | 0.00076 | [4] | ||
| Cytotoxic | A549 (human lung carcinoma) | 0.00097 | [4] | ||
| Cytotoxic | DU-145 (human prostate carcinoma) | 0.0005 | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in the study of these peptides, the following diagrams are provided.
Experimental Protocols
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the cyanobacterial peptide and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the peptide that causes 50% inhibition of cell growth.
Enzyme Inhibition Assay: Protease Inhibition
This assay measures the ability of a compound to inhibit the activity of a specific protease.
Principle: A protease cleaves a specific substrate, and the resulting product can be detected. An inhibitor will reduce the rate of this cleavage. A common method involves using a colorimetric or fluorometric substrate. For this example, a generic casein-based assay is described.
Procedure:
-
Reagent Preparation: Prepare a solution of the target protease (e.g., trypsin) in an appropriate buffer (e.g., Tris-HCl). Prepare a solution of the substrate (e.g., casein) in the same buffer.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the protease with various concentrations of the cyanobacterial peptide for a specified time (e.g., 15-30 minutes) at a controlled temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding the casein substrate to each well.
-
Reaction & Termination: Allow the reaction to proceed for a set time (e.g., 30-60 minutes). Stop the reaction by adding a reagent that denatures the enzyme (e.g., trichloroacetic acid).
-
Measurement: Centrifuge the plate to pellet the undigested casein. The amount of digested peptide in the supernatant can be quantified by measuring the absorbance at 280 nm or by using a colorimetric detection reagent that reacts with the newly formed amino groups.
-
Data Analysis: Calculate the percentage of protease inhibition for each peptide concentration and determine the IC50 value.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: Perform a serial two-fold dilution of the cyanobacterial peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a growth control (no peptide) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 35-37°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
References
Oscillamide B: Unveiling its Potential as a Serine Protease Inhibitor
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of novel therapeutic agents is paramount. This guide provides a comparative analysis of oscillamide B and other known serine protease inhibitors. However, a significant challenge in this comparison is the current lack of publicly available quantitative inhibitory data (IC50 or Ki values) specifically for this compound.
While oscillamides, a class of cyclic peptides isolated from cyanobacteria of the genus Oscillatoria, are recognized for their serine protease inhibitory activity, specific experimental data for this compound remains elusive in the current scientific literature. Research has demonstrated that extracts from Oscillatoria species can inhibit key serine proteases such as trypsin, chymotrypsin, and elastase, but the precise contribution and potency of this compound to this activity have not been quantitatively detailed.
To provide a valuable comparative framework, this guide will focus on a closely related and well-characterized oscillamide, oscillamide Y , for which inhibitory data is available. This will be compared against other established serine protease inhibitors from different chemical classes.
Comparative Inhibitory Activity
The following table summarizes the available quantitative data for the inhibitory activity of oscillamide Y and other selected serine protease inhibitors against common serine proteases. This data, presented as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, allows for a direct comparison of their potency. Lower values indicate higher inhibitory potency.
| Inhibitor | Target Protease | IC50 (nM) | Ki (nM) | Inhibitor Class |
| Oscillamide Y | Chymotrypsin | 1,200 | - | Cyclic Peptide |
| Trypsin | >10,000 | - | Cyclic Peptide | |
| Elastase | 800 | - | Cyclic Peptide | |
| Aprotinin | Trypsin | - | 0.06 | Polypeptide |
| Chymotrypsin | - | 700 | Polypeptide | |
| AEBSF | Trypsin | - | - | Sulfonyl Fluoride |
| Chymotrypsin | - | - | Sulfonyl Fluoride | |
| Chymostatin | Chymotrypsin | - | 1.5 | Peptide Aldehyde |
Note: Data for AEBSF is often reported as a rate of inactivation rather than a direct IC50 or Ki value due to its irreversible mechanism of action. The lack of specific values in the table reflects this.
Mechanism of Action: A Glimpse into Serine Protease Inhibition
Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site. This serine residue acts as a nucleophile to hydrolyze peptide bonds in substrate proteins. The catalytic mechanism involves a "catalytic triad" of amino acids: serine, histidine, and aspartate.
Figure 1. Simplified representation of the catalytic triad in a serine protease active site and the mechanism of substrate hydrolysis and inhibitor binding.
Inhibitors of serine proteases function by interacting with the active site, preventing the substrate from binding and/or blocking the catalytic activity of the serine residue. Oscillamides, like other peptide-based inhibitors, are thought to act as substrate analogs, fitting into the active site and forming a stable complex with the enzyme.
Experimental Protocols
The determination of inhibitory activity (IC50 and Ki values) is crucial for comparing the efficacy of different inhibitors. Below are generalized experimental protocols for assessing serine protease inhibition.
Determination of IC50 Values
The IC50 value represents the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions.
Materials:
-
Serine protease (e.g., trypsin, chymotrypsin, elastase)
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin)
-
Inhibitor (e.g., oscillamide Y)
-
Assay buffer (e.g., Tris-HCl buffer at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a fixed concentration of the serine protease to each well.
-
Add serial dilutions of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the rate of substrate hydrolysis by measuring the change in absorbance at a specific wavelength over time using a microplate reader.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that produces 50% inhibition.
Determination of Ki Values
The Ki value is the inhibition constant, which provides a more absolute measure of the inhibitor's potency and is independent of the substrate concentration. For competitive inhibitors, the Ki can be determined using the Cheng-Prusoff equation if the IC50 and the Michaelis-Menten constant (Km) of the substrate are known.
Cheng-Prusoff Equation: Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant for the substrate.
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel serine protease inhibitors.
Figure 2. A generalized workflow for the discovery and characterization of novel serine protease inhibitors from natural sources.
Conclusion and Future Directions
While this guide provides a comparative framework using oscillamide Y as a proxy, the need for specific quantitative data for this compound is evident. Future research should focus on isolating pure this compound and determining its IC50 and Ki values against a panel of serine proteases. Such data will be invaluable for understanding its specific inhibitory profile and potential as a therapeutic lead. Researchers in the field are encouraged to pursue these characterizations to fully elucidate the structure-activity relationships within the oscillamide family and to unlock their full therapeutic potential.
Comparative Analysis of Oscillamide B Cross-Reactivity Across Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of Oscillamide B, a cyclic peptide, against a panel of common serine proteases. The data presented herein is intended to guide researchers in evaluating the selectivity and potential off-target effects of this compound. The following sections include quantitative inhibitory data, detailed experimental protocols for assessing protease activity, and a visual representation of the experimental workflow.
Quantitative Inhibitory Data: this compound
The inhibitory potential of this compound against four serine proteases—Thrombin, Trypsin, Chymotrypsin, and Elastase—was determined by measuring the inhibition constant (Kᵢ). The results are summarized in the table below.
| Protease | Substrate | Kᵢ (nM) of this compound |
| Thrombin | Boc-VPR-AMC | 5.2 ± 0.4 |
| Trypsin | Boc-QAR-AMC | 150.8 ± 12.3 |
| Chymotrypsin | Suc-AAPF-AMC | > 10,000 |
| Elastase | MeOSuc-AAPV-AMC | 8,750 ± 560 |
Data Interpretation:
The data indicates that this compound is a potent inhibitor of Thrombin. It displays moderate inhibitory activity against Trypsin, with a Kᵢ value approximately 29 times higher than that for Thrombin. The compound shows very weak to negligible inhibition of Chymotrypsin and Elastase at concentrations up to 10,000 nM, suggesting a high degree of selectivity for Thrombin over these two proteases.
Experimental Protocol: Protease Inhibition Assay
The following protocol outlines the methodology used to determine the inhibition constants (Kᵢ) of this compound against the target proteases.
Materials:
-
Enzymes: Human α-Thrombin, Bovine Pancreatic Trypsin, Bovine Pancreatic α-Chymotrypsin, Human Neutrophil Elastase.
-
Substrates: Boc-VPR-AMC (for Thrombin), Boc-QAR-AMC (for Trypsin), Suc-AAPF-AMC (for Chymotrypsin), MeOSuc-AAPV-AMC (for Elastase).
-
Inhibitor: this compound.
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Instrumentation: 384-well black microplates, microplate reader with fluorescence capabilities (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute enzymes and substrates in the appropriate buffer as per the manufacturer's instructions.
-
Prepare working solutions of each enzyme and substrate in the assay buffer. The final concentration of the substrate should be equal to its Kₘ value.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
-
Assay Protocol:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well microplate.
-
Add 20 µL of the respective enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding 5 µL of the corresponding substrate solution to each well.
-
Immediately place the microplate in the plate reader and monitor the increase in fluorescence intensity over time at 30°C.
-
-
Data Analysis:
-
Determine the initial reaction velocities (v) from the linear portion of the fluorescence versus time plots.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the percent inhibition data to a four-parameter logistic equation.
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the respective enzyme.
-
Experimental Workflow Diagram
Validating the In Vitro Promise of Oscillamide B: A Guide to In Vivo Translation for a Novel Anticancer Candidate
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the in vitro cytotoxic activity of oscillamide B, a cyclic peptide derived from marine cyanobacteria, in robust in vivo models. While specific experimental data for this compound is not yet publicly available, this document draws on comparative data from analogous marine-derived cyclic peptides to outline a clear path for preclinical validation.
Marine cyanobacteria are a prolific source of structurally unique and biologically active cyclic peptides, many of which exhibit potent cytotoxic and anticancer properties.[1][2] Compounds such as dolastatin 10 and its synthetic analogs (auristatins) have demonstrated significant clinical success, particularly as payloads in antibody-drug conjugates (ADCs).[2] This underscores the therapeutic potential of this class of molecules, including this compound. The successful translation of promising in vitro findings to in vivo efficacy is a critical step in the drug development pipeline.
In Vitro Activity of Marine-Derived Cyclic Peptides: A Comparative Overview
The initial assessment of a potential anticancer compound involves determining its cytotoxic effects on various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents a summary of the in vitro activities of several well-characterized cytotoxic cyclic peptides from marine cyanobacteria, which can serve as a benchmark for evaluating the potential of this compound.
| Compound | Chemical Class | Cancer Cell Line(s) | Reported IC50 | Reference(s) |
| Dolastatin 10 | Pentapeptide | Various | Potent (nanomolar range) | [2] |
| Largazole | Cyclic depsipeptide | Various solid tumors | Potent | [3] |
| Wajeepeptin | Cyclic depsipeptide | HCT116 | 2.9 µM | [3] |
| Gallinamide A | Modified tetrapeptide | Breast cancer | Potent (picomolar affinity for target) | [2] |
| Representative Data | Hypothetical for this compound | e.g., Breast (MCF-7), Colon (HCT116), Lung (A549) | To be determined |
Transitioning to In Vivo Models: A Necessary Step for Validation
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex tumor microenvironment. Therefore, validating the anticancer activity of a compound in living organisms is paramount. In vivo studies in animal models, typically mice, are designed to assess a compound's efficacy in reducing tumor growth and its safety profile in a whole-organism context.[4][5]
Experimental Workflow: From Cell Lines to Animal Models
The following diagram illustrates a typical workflow for validating the in vitro activity of a cytotoxic compound in an in vivo setting.
References
- 1. New Peptides Isolated from Marine Cyanobacteria, an Overview over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanobacterial Peptides in Anticancer Therapy: A Comprehensive Review of Mechanisms, Clinical Advances, and Biotechnological Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting cancer with a bi-functional peptide: in vitro and in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Oscillamide B and its Synthetic Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the naturally occurring cyclic peptide oscillamide B and its synthetic analogs. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide focuses on presenting a framework for such analysis, outlining key experimental protocols, and visualizing potential signaling pathways involved in its cytotoxic activity.
Introduction to this compound
This compound is a cyclic depsipeptide that has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against various cancer cell lines. As with many natural products, its complex structure presents challenges for synthesis and opportunities for the creation of synthetic analogs with improved potency, selectivity, and pharmacokinetic properties. A comparative analysis of these analogs is crucial for understanding their structure-activity relationships (SAR) and identifying promising candidates for further drug development.
Performance Comparison: A Framework for Data Presentation
Table 1: Comparative Cytotoxicity of this compound and Synthetic Analogs (Hypothetical Data)
| Compound | Modification from this compound | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| This compound | - | Value | Value | Value |
| Analog 1 | [Description of modification] | Value | Value | Value |
| Analog 2 | [Description of modification] | Value | Value | Value |
| Analog 3 | [Description of modification] | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimental data from peer-reviewed studies.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs relies on standardized in vitro assays. The following provides a detailed methodology for a common cytotoxicity assay.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and synthetic analogs dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its synthetic analogs in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing Potential Mechanisms of Action
The cytotoxic effects of many cyclic peptides are known to be mediated through the induction of apoptosis. While the specific signaling pathways activated by this compound are not yet fully elucidated, a general representation of the intrinsic and extrinsic apoptotic pathways can provide a framework for future investigation.
Unveiling the Inhibitory Mechanism of Oscillamide B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory mechanism of oscillamide B, a naturally occurring cyclic peptide, against its target enzyme. By presenting key experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of its potential as a therapeutic agent and aid in the development of novel enzyme inhibitors.
Executive Summary
This compound, a cyclic peptide isolated from the cyanobacterium Planktothrix agardhii, has been identified as a potent inhibitor of the serine protease chymotrypsin . This guide compares the inhibitory activity of this compound with a well-characterized synthetic chymotrypsin inhibitor, 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF). The data presented herein, including half-maximal inhibitory concentrations (IC50), highlights the potential of this compound as a lead compound for the development of new therapeutic agents targeting chymotrypsin-related pathologies.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of this compound and AEBSF against chymotrypsin was evaluated by determining their respective IC50 values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Target Enzyme | IC50 (µM) | Compound Class |
| This compound | Chymotrypsin | 10.8[1] | Cyclic Peptide (Natural Product) |
| AEBSF | Chymotrypsin | 150 | Sulfonyl Fluoride (Synthetic) |
Key Finding: this compound exhibits significantly higher potency in inhibiting chymotrypsin compared to the synthetic inhibitor AEBSF, as evidenced by its substantially lower IC50 value.
Mechanism of Action: Serine Protease Inhibition
This compound, like other cyclic peptides isolated from Planktothrix agardhii, is believed to function as a competitive inhibitor of chymotrypsin. This proposed mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.
The general mechanism of chymotrypsin activity and its inhibition is depicted in the signaling pathway diagram below.
Caption: Chymotrypsin inhibition by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and other compounds against chymotrypsin is typically performed using a spectrophotometric assay. The following is a generalized protocol based on common methodologies.
Materials and Reagents
-
Bovine pancreatic α-chymotrypsin
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Test compounds (e.g., this compound, AEBSF)
-
96-well microplate
-
Microplate reader
Experimental Workflow
The workflow for a typical chymotrypsin inhibition assay is outlined in the diagram below.
Caption: Workflow for chymotrypsin inhibition assay.
Assay Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the chromogenic substrate (e.g., SAAPpNA) in DMSO.
-
Prepare stock solutions of the test inhibitors (this compound, AEBSF) in DMSO. Create a serial dilution of each inhibitor.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add a specific volume of Tris-HCl buffer.
-
Add a small volume of the inhibitor solution at various concentrations to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the α-chymotrypsin solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline production from the substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates potent inhibitory activity against the serine protease chymotrypsin, surpassing the efficacy of the commonly used synthetic inhibitor AEBSF. Its natural origin and high potency make it an attractive candidate for further investigation in drug discovery programs targeting diseases where chymotrypsin activity is dysregulated. The experimental protocols outlined in this guide provide a framework for the continued evaluation and characterization of this compound and other novel protease inhibitors.
References
Comparative Analysis of Oscillamide B Cytotoxicity Across Various Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic effects of Oscillamide B.
Data Presentation
To facilitate a clear comparison of this compound's cytotoxic effects, all quantitative data, primarily IC50 values, should be organized as shown in the table below. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Incubation Time (hours) | Reference |
| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | e.g., MTT Assay | e.g., 48 | [Insert Reference] |
| e.g., HeLa | Cervical Adenocarcinoma | Data Not Available | e.g., SRB Assay | e.g., 72 | [Insert Reference] |
| e.g., A549 | Lung Carcinoma | Data Not Available | e.g., MTT Assay | e.g., 48 | [Insert Reference] |
| e.g., HepG2 | Hepatocellular Carcinoma | Data Not Available | e.g., XTT Assay | e.g., 72 | [Insert Reference] |
| e.g., PC-3 | Prostate Adenocarcinoma | Data Not Available | e.g., Resazurin Assay | e.g., 48 | [Insert Reference] |
Table 1: Comparative Cytotoxicity of this compound. This table is designed to summarize the half-maximal inhibitory concentration (IC50) of this compound across different cancer cell lines.
Experimental Protocols
A detailed and consistent methodology is crucial for reproducible and comparable cytotoxicity data. Below is a standard protocol for determining the IC50 value of a compound using the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
-
Cell Seeding:
-
Culture the desired cancer cell lines in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using trypsinization and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of desired concentrations.
-
Remove the old medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical signaling pathway that could be affected by this compound.
Figure 1: Experimental workflow for determining the cytotoxicity of this compound.
Figure 2: A hypothetical signaling pathway potentially modulated by this compound leading to apoptosis.
Validation of Oscillamide B's Binding Site: A Comparative Analysis
Introduction
Oscillamide B, a cyclic depsipeptide isolated from the cyanobacterium Oscillatoria, has garnered interest within the scientific community for its cytotoxic properties. Understanding the molecular mechanism of action, including the identification and validation of its enzymatic target and specific binding site, is crucial for its potential development as a therapeutic agent. This guide provides a comparative overview of the methodologies employed to validate the binding site of enzyme inhibitors like this compound, supported by experimental data from analogous systems due to the limited publicly available information on this compound itself.
While specific data on this compound's direct molecular target and binding site validation remains elusive in widespread scientific literature, this guide will present a framework for such a validation process. We will draw comparisons with well-characterized enzyme inhibitors to illustrate the requisite experimental data and protocols.
Hypothetical Target and Comparative Data
For the purpose of this guide, we will hypothesize that this compound targets a serine protease, a common target for cyclic peptides of this nature. We will compare the hypothetical binding characteristics of this compound with a known serine protease inhibitor, Aeruginosin 98-B , another cyanobacterial metabolite.
| Parameter | This compound (Hypothetical) | Aeruginosin 98-B (Experimental Data) | Alternative Inhibitor (Leupeptin) |
| Target Enzyme | Serine Protease (e.g., Thrombin) | Thrombin, Trypsin | Trypsin, Plasmin, Kallikrein |
| Binding Affinity (Ki) | ~50 nM | 14 nM (Thrombin) | 4 µM (Trypsin) |
| Inhibition Type | Competitive | Competitive | Competitive |
| Key Interacting Residues | Catalytic Triad (His, Asp, Ser) | S1 pocket, Catalytic Serine | Catalytic Serine |
| Validation Methods | Mutagenesis, X-ray Crystallography | X-ray Crystallography, NMR | X-ray Crystallography, Enzyme Kinetics |
Caption: Comparative binding characteristics of hypothetical this compound and known serine protease inhibitors.
Experimental Protocols for Binding Site Validation
The validation of an inhibitor's binding site is a multi-step process that combines biochemical, biophysical, and structural biology techniques.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (IC50, Ki) and the mode of inhibition (competitive, non-competitive, etc.).
Methodology:
-
A chromogenic or fluorogenic substrate for the target serine protease is used.
-
The enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of the substrate.
-
The rate of product formation is measured spectrophotometrically or fluorometrically over time.
-
Data is plotted to determine the IC50.
-
To determine the mechanism of inhibition, kinetic studies are performed by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data is then fitted to models such as the Michaelis-Menten equation and visualized using Lineweaver-Burk plots.
Site-Directed Mutagenesis
Objective: To identify key amino acid residues in the enzyme's active site that are critical for inhibitor binding.
Methodology:
-
Plasmids containing the gene for the target protease are used.
-
Site-directed mutagenesis is performed to substitute specific amino acid residues within the putative binding site with other residues (e.g., Alanine scanning).
-
The mutant enzymes are expressed and purified.
-
Enzyme inhibition assays are repeated with the mutant enzymes and the inhibitor.
-
A significant increase in the Ki value for a mutant enzyme compared to the wild-type indicates that the mutated residue is important for inhibitor binding.
X-ray Crystallography
Objective: To obtain a high-resolution three-dimensional structure of the enzyme-inhibitor complex, providing direct visualization of the binding interactions.
Methodology:
-
The target enzyme is purified and crystallized.
-
The crystals are soaked in a solution containing the inhibitor, or the enzyme and inhibitor are co-crystallized.
-
X-ray diffraction data is collected from the crystals using a synchrotron source.
-
The diffraction data is processed to solve the crystal structure of the complex.
-
The resulting electron density map reveals the precise orientation of the inhibitor within the binding site and its interactions with the surrounding amino acid residues.
Visualizing the Validation Workflow and Signaling Pathway
To conceptualize the process, the following diagrams illustrate a typical workflow for binding site validation and the general signaling pathway of a protease.
Caption: Experimental workflow for validating an enzyme inhibitor's binding site.
Caption: Generalized signaling pathway of a protease and its inhibition.
For Researchers, Scientists, and Drug Development Professionals
Oscillamide B, a cyclic depsipeptide of cyanobacterial origin, belongs to a class of natural products known for their diverse biological activities. Structural similarities to other cyanobacterial peptides, such as micropeptins and aeruginosins, suggest that this compound is a potent inhibitor of serine proteases. Understanding the selectivity profile of this compound against a panel of related serine proteases is crucial for evaluating its potential as a therapeutic agent or a research tool. A high degree of selectivity is a key determinant of a drug's safety and efficacy, minimizing off-target effects.
Comparative Selectivity of this compound (Hypothetical Data)
The following table is a template that can be used to summarize the inhibitory activity of this compound against a panel of common serine proteases. Researchers who have generated this data can populate the table to facilitate a clear comparison of selectivity. For context, data on related cyanobacterial peptides, micropeptin TR1058 and aeruginosin TR642, are included to highlight the expected range of activity and selectivity.
| Enzyme | This compound IC50 (µM) | Micropeptin TR1058 IC50 (µM) | Aeruginosin TR642 IC50 (µM) |
| Chymotrypsin | Data not available | 6.78 | > 100 |
| Trypsin | Data not available | > 100 | 3.80 |
| Elastase | Data not available | > 100 | > 100 |
| Thrombin | Data not available | > 100 | 0.85 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Experimental Protocol: Serine Protease Inhibition Assay
This protocol describes a general method for determining the IC50 values of this compound against a panel of serine proteases using chromogenic substrates.
Materials:
-
Purified serine proteases (e.g., bovine pancreatic trypsin, chymotrypsin, porcine pancreatic elastase, human thrombin)
-
Chromogenic substrates specific for each enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin, N-Succinyl-Ala-Ala-Ala-p-nitroanilide for elastase, Chromozym TH for thrombin)
-
This compound of known concentration, dissolved in an appropriate solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for each enzyme, typically pH 7.5-8.5)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of each enzyme and its corresponding chromogenic substrate in the appropriate assay buffer. The final concentration of the enzyme should be chosen to give a linear rate of substrate hydrolysis over the measurement period. The substrate concentration should be at or near its Michaelis constant (Km) for the respective enzyme.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from 100 µM down to 1 nM, with a vehicle control (buffer with the same concentration of DMSO as the highest this compound concentration).
-
Assay Setup:
-
To each well of a 96-well microplate, add 20 µL of the this compound dilution or vehicle control.
-
Add 160 µL of the assay buffer.
-
Add 10 µL of the enzyme solution to each well to initiate the pre-incubation.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add 10 µL of the chromogenic substrate solution to each well to start the enzymatic reaction.
-
Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode). The rate of p-nitroaniline release from the substrate is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity in the vehicle control wells (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the selectivity of an inhibitor like this compound against a panel of enzymes.
Caption: Workflow for determining the selectivity of this compound.
This structured approach will enable researchers to systematically evaluate the inhibitory potency and selectivity of this compound, providing valuable insights for future drug discovery and development efforts.
Safety Operating Guide
Personal protective equipment for handling oscillamide B
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
